2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDHWPOPCNNAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187991 | |
| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809114 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34418-48-9 | |
| Record name | 4-Methyl-2-(2-pyridinyl)-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34418-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034418489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid, a key intermediate in pharmaceutical development. The described methodology is based on the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its successful replication and optimization.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The core thiazole ring is constructed via a Hantzsch condensation reaction between pyridine-2-carbothioamide and ethyl 2-chloroacetoacetate. This reaction forms the ethyl ester precursor, ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate. Subsequent hydrolysis of this ester yields the final carboxylic acid product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate
This procedure outlines the Hantzsch thiazole synthesis to form the ethyl ester intermediate.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier (Example) |
| Pyridine-2-carbothioamide | ≥98% | Sigma-Aldrich |
| Ethyl 2-chloroacetoacetate | ≥97% | Sigma-Aldrich |
| Ethanol (Absolute) | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR Chemicals |
| Distilled Water | - | - |
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyridine-2-carbothioamide (1.0 eq) and absolute ethanol.
-
Stir the mixture until the pyridine-2-carbothioamide is fully dissolved.
-
To the resulting solution, add ethyl 2-chloroacetoacetate (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water.
-
Dry the product under vacuum to yield ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 80-90% |
| Purity (by HPLC) | >95% |
| Appearance | Off-white to pale yellow solid |
Step 2: Synthesis of this compound
This section details the hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier (Example) |
| Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate | (From Step 1) | - |
| Sodium Hydroxide (NaOH) | ACS Grade | Sigma-Aldrich |
| Ethanol | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | VWR Chemicals |
| Distilled Water | - | - |
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold distilled water to remove any inorganic salts.
-
Dry the product under vacuum to obtain this compound.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression from readily available starting materials to the final product. The Hantzsch reaction provides an efficient method for constructing the substituted thiazole ring system, a common and valuable scaffold in medicinal chemistry. The subsequent hydrolysis is a standard and high-yielding transformation to unmask the carboxylic acid functionality, which is often crucial for biological activity or for further chemical modification.
Caption: Logical flow of the two-step synthesis.
This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. The presented methods are robust and scalable, making them suitable for both academic research and industrial drug development applications. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and scale requirements.
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical synthesis. The information is compiled from various sources to assist researchers in its handling, characterization, and application in drug discovery and development.
Chemical Identity and Structure
This compound is a synthetic intermediate characterized by a pyridine ring linked to a methylthiazole carboxylic acid moiety. Its structure plays a crucial role in its chemical reactivity and biological interactions.
-
IUPAC Name: 4-methyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxylic acid
-
Synonyms: 4-Methyl-2-(2-pyridyl)-5-thiazolecarboxylic acid, 4-METHYL-2-PYRIDIN-2-YL-1,3-THIAZOLE-5-CARBOXYLIC ACID[2]
Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of the compound. It is a solid, typically appearing as white crystals.[1]
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| Molar Mass | 220.25 g/mol | [1][2] |
| Density | 1.381 g/cm³ | [1] |
| Melting Point | 221-226 °C (with decomposition) | [1][2] |
| Boiling Point | 457.3°C at 760 mmHg | [1] |
| Appearance | White crystalline solid | [1][2] |
| Storage Temperature | 2-8°C | [2] |
Table 2: Solubility Data
The solubility of this compound has been reported in several common laboratory solvents. Note the variations in reported quantitative data, which may depend on experimental conditions such as temperature and purity. The compound is generally soluble in water and organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1]
| Solvent | Concentration | Source |
| Dimethylformamide (DMF) | 10 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [2] |
| Ethanol | 0.3 mg/mL | [2] |
Applications in Drug Development
This compound is primarily utilized as a multifunctional intermediate in the synthesis of various biologically active compounds.[1] It has been investigated for its potential in developing antibacterial, anti-inflammatory, and anti-tumor agents.[1] Notably, derivatives of similar 2-aminothiazole-5-carboxylic acids have been designed based on the structure of dasatinib, a known kinase inhibitor, in an effort to develop potent anti-tumor drugs.[3]
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not extensively published. However, standard analytical techniques for characterizing novel heterocyclic compounds are applicable.
General Characterization Workflow A typical workflow for the physicochemical characterization of a synthetic intermediate like this compound is outlined below.
References
- 1. chembk.com [chembk.com]
- 2. 34418-48-9 CAS MSDS (4-METHYL-2-PYRIDIN-2-YL-1,3-THIAZOLE-5-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic Acid and Its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid is a heterocyclic molecule that serves as a key synthetic intermediate in the development of various pharmaceutically active compounds.[1][2][3][4] While direct biological activity data for this specific parent compound is limited in publicly available research, its structural motif is a cornerstone in a multitude of derivatives exhibiting significant biological effects. This technical guide provides an in-depth overview of the biological activities associated with the 2-(2-pyridyl)thiazole scaffold, drawing from research on its various derivatives. The thiazole ring, often found in natural products like vitamin B1 (thiamine), and the pyridine ring are important pharmacophores known to contribute to a wide range of biological activities.[5][6][7] The combination of these two heterocyclic systems in the 2-(2-pyridyl)thiazole core has led to the discovery of potent agents with potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions.
Core Biological Activities of 2-(2-Pyridyl)thiazole Derivatives
Derivatives of the 2-(2-pyridyl)thiazole scaffold have demonstrated a broad spectrum of biological activities, highlighting the therapeutic potential of this chemical class. The primary areas of investigation include anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
A significant body of research has focused on the development of 2-(2-pyridyl)thiazole derivatives as potential anticancer agents.[5][8][9][10] These compounds have been shown to exhibit cytotoxicity against a variety of human cancer cell lines.
One study detailed the synthesis of novel pyridine-thiazole hybrid molecules and their evaluation for cytotoxic action against a panel of tumor cell lines, including those from colon, breast, and lung cancers, as well as glioblastoma and leukemia.[8] Notably, certain derivatives displayed high antiproliferative activity. For instance, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone demonstrated a half-maximal inhibitory concentration (IC50) of 0.57 µM in HL-60 human promyelocytic leukemia cells.[8] Preliminary screening by the National Cancer Institute (NCI) of one pyridine-thiazole hybrid at a single 10 µM dose showed growth inhibition of over 50% in all 60 tested cancer cell lines.[8]
Another area of interest is the inhibition of protein kinases, which are crucial for cancer cell signaling.[8] Some thiazole-bearing drugs, such as dasatinib, function as kinase inhibitors.[8] Research into 5-(pyridin-2-yl)thiazoles has identified potent inhibitors of transforming growth factor-beta type 1 receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[11] For example, certain derivatives showed over 95% inhibition of ALK5 at a concentration of 0.1 µM in a luciferase reporter assay.[11]
Antimicrobial and Antiplasmodial Activities
The 2-(2-pyridyl)thiazole scaffold has also been explored for its potential in combating infectious diseases. A series of compounds derived from a 2-amino-4-(2-pyridyl)thiazole scaffold were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and antiplasmodial activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum.[12] Optimal antimycobacterial activity was observed in compounds featuring a 2-pyridyl ring at the 4-position of the thiazole, a substituted phenyl ring at the 2-amino position, and an amide linker.[12] The most effective antiplasmodial activity was found in compounds with a phenyl ring substituted with hydrophobic, electron-withdrawing groups.[12]
Enzyme Inhibition
Beyond kinase inhibition in cancer, derivatives of the 2-(2-pyridyl)thiazole scaffold have been investigated as inhibitors of other key enzymes. For example, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated as potential xanthine oxidase (XO) inhibitors for the treatment of gout and hyperuricemia.[13] Certain derivatives with fluoro and chloro substitutions on the benzamido moiety exhibited excellent XO inhibitory activity, with IC50 values of 0.57 µM and 0.91 µM, respectively.[13]
Furthermore, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[14]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for representative derivatives of the 2-(2-pyridyl)thiazole scaffold.
Table 1: Anticancer Activity of Pyridine-Thiazole Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| 3 | HL-60 (Leukemia) | IC50 | 0.57 µM | [8] |
| 4 | NCI-60 Panel | GI50 (average) | 31.7 µM | [8] |
| 15i | HaCaT (p3TP-luc) | % Inhibition (0.1 µM) | > 95% | [11] |
| 15k | HaCaT (p3TP-luc) | % Inhibition (0.1 µM) | > 95% | [11] |
Table 2: Antimicrobial and Antiplasmodial Activity of 2-Amino-4-(2-pyridyl)thiazole Derivatives
| Compound Class | Organism | Activity Metric | Value Range | Reference |
| Substituted Phenyl Amides | M. tuberculosis H37Rv | MIC | Not specified | [12] |
| Substituted Phenyl Derivatives | P. falciparum NF54 | IC50 | Not specified | [12] |
Table 3: Enzyme Inhibition by Thiazole Derivatives
| Compound ID | Enzyme | Activity Metric | Value | Reference |
| 5b | Xanthine Oxidase | IC50 | 0.57 µM | [13] |
| 5c | Xanthine Oxidase | IC50 | 0.91 µM | [13] |
| - | IMP-1 (Metallo-β-lactamase) | IC50 | 34.7 µM | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the biological evaluation of 2-(2-pyridyl)thiazole derivatives.
In Vitro Anticancer Screening (NCI-60)
The primary anticancer screening of pyridine-thiazole derivatives was conducted by the National Cancer Institute (NCI) using their standard 60-cell line panel at a single high dose (10⁻⁵ M). The methodology involves the following steps:
-
Cell Culture: The 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation: The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Assay Procedure:
-
Cells are inoculated into 96-well microtiter plates.
-
After a 24-hour incubation period, the test compound is added at the specified concentration.
-
The plates are incubated for an additional 48 hours.
-
The endpoint measurement is determined by in situ cell viability/cytotoxicity using a sulforhodamine B (SRB) protein assay.
-
-
Data Analysis: The percentage growth is calculated relative to the no-drug control and the time-zero number of cells.
ALK5 Luciferase Reporter Assay
The inhibitory activity of 5-(pyridin-2-yl)thiazole derivatives against TGF-β type 1 receptor kinase (ALK5) was evaluated using a cell-based luciferase reporter assay.
-
Cell Line and Transfection: HaCaT keratinocytes are transiently transfected with the p3TP-luc reporter construct, which contains a luciferase gene under the control of a TGF-β-responsive promoter.
-
Compound Treatment: Transfected cells are treated with the test compounds at various concentrations.
-
Luciferase Assay: After a specified incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage inhibition of luciferase activity is calculated relative to a vehicle-treated control.
Xanthine Oxidase Inhibition Assay
The inhibitory activity of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives against xanthine oxidase was determined spectrophotometrically.
-
Reaction Mixture: The assay mixture contains phosphate buffer, the test compound, and xanthine oxidase enzyme solution.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, xanthine.
-
Measurement: The absorbance is monitored at 295 nm, which corresponds to the formation of uric acid.
-
Data Analysis: The percentage inhibition is calculated, and the IC50 value is determined from a dose-response curve.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to the biological activity of 2-(2-pyridyl)thiazole derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide integrates theoretical predictions based on the well-established spectroscopic characteristics of its constituent functional groups—a pyridine ring, a methyl-substituted thiazole ring, and a carboxylic acid moiety. This document outlines detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it presents predicted data in structured tables and visual workflows to aid in the characterization of this compound and its analogs. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and application of novel heterocyclic compounds in drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridyl H (ortho to N) | 8.6 - 8.8 | d | ~4-5 |
| Pyridyl H (para to N) | 8.0 - 8.2 | t | ~7-8 |
| Pyridyl H (meta to N, adjacent to thiazole) | 7.9 - 8.1 | d | ~7-8 |
| Pyridyl H (meta to N) | 7.5 - 7.7 | t | ~6-7 |
| Thiazole -CH₃ | 2.6 - 2.8 | s | - |
| Carboxylic Acid -OH | 12.0 - 13.0 | br s | - |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Thiazole C=O | 162 - 165 |
| Thiazole C-S (C2) | 168 - 172 |
| Pyridyl C (ipso, attached to thiazole) | 150 - 153 |
| Thiazole C (ipso, attached to pyridine) | 158 - 162 |
| Thiazole C-CH₃ | 145 - 148 |
| Pyridyl C (ortho to N) | 149 - 151 |
| Pyridyl C (para to N) | 137 - 139 |
| Pyridyl C (meta to N) | 124 - 126 |
| Pyridyl C (meta to N, adjacent to thiazole) | 121 - 123 |
| Thiazole C-COOH | 115 - 118 |
| Thiazole -CH₃ | 18 - 20 |
Predicted FT-IR Data
Sample State: KBr Pellet
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |
| C=N Stretch (Pyridine & Thiazole) | 1580 - 1650 | Medium-Strong |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium |
| C-N Stretch | 1300 - 1350 | Medium |
| C-S Stretch | 600 - 800 | Weak-Medium |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI)
| m/z Value | Interpretation |
| 235.04 | [M+H]⁺ (Calculated for C₁₀H₉N₂O₂S⁺: 235.0385) |
| 257.02 | [M+Na]⁺ (Calculated for C₁₀H₈N₂O₂SNa⁺: 257.0204) |
| 217.03 | [M-OH]⁺ |
| 190.04 | [M-COOH]⁺ |
| 147.03 | [Thiazole ring fragment] |
| 78.03 | [Pyridine ring fragment] |
Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard 1D proton experiment.
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Standard 1D carbon experiment with proton decoupling.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 5 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer with a DTGS detector.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A spectrum of a pure KBr pellet will be collected as the background.
Data Processing:
-
Perform a background correction on the sample spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
Acquisition (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50 - 500.
-
Collision Energy (for MS/MS): Ramp from 10 to 40 eV.
Data Processing:
-
Identify the molecular ion peak ([M+H]⁺ and/or [M+Na]⁺).
-
Determine the exact mass and calculate the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the comprehensive spectroscopic analysis.
Logical Relationship of Spectroscopic Techniques
Caption: Interrelation of spectroscopic techniques for structural elucidation.
Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanisms of Action of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid is primarily recognized as a synthetic intermediate in pharmaceutical chemistry. As such, dedicated studies on its specific mechanism of action are not publicly available. This guide, therefore, explores the potential mechanisms of action by examining the biological activities of structurally related compounds, including 2-pyridylthiazole and 4-methylthiazole-5-carboxylic acid derivatives. The information presented herein is intended to provide a foundational understanding for future research and drug discovery efforts.
Introduction: The Therapeutic Promise of the Pyridyl-Thiazole Scaffold
The hybrid scaffold of a pyridine ring fused with a thiazole-5-carboxylic acid moiety represents a privileged structure in medicinal chemistry. Compounds bearing this core have demonstrated a wide array of biological activities, primarily through the inhibition of key enzymatic targets implicated in various disease states. This technical guide will delve into the potential mechanisms of action of this compound by extrapolating from the known activities of its structural analogs. The primary putative targets identified in the literature for such scaffolds include c-Met kinase, xanthine oxidase, metallo-β-lactamases, α-amylase, and carboxypeptidase A.
Potential Mechanisms of Action and Associated Signaling Pathways
Based on the activities of structurally similar molecules, this compound could potentially exert its biological effects through the inhibition of one or more of the following key enzymes.
Inhibition of c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion. Dysregulation of the c-Met signaling pathway is a known driver in the development and progression of numerous cancers. Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain have emerged as a promising therapeutic strategy. Structurally related pyridyl-thiazole derivatives have shown potent inhibitory activity against c-Met kinase.
Signaling Pathway:
Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues within its kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple intracellular cascades, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways. These pathways are central to the cellular processes that, when aberrantly activated, contribute to tumorigenesis and metastasis.
Inhibition of Xanthine Oxidase
Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition that can cause gout. Thiazole-5-carboxylic acid derivatives have been designed and synthesized as potent inhibitors of xanthine oxidase. These compounds often act as mixed-type inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex.
Inhibition of Metallo-β-Lactamases (MBLs)
Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, by hydrolyzing the β-lactam ring. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. Thiazole derivatives have been investigated as potential MBL inhibitors, with some acting as competitive inhibitors of various MBL classes.
Inhibition of α-Amylase
α-Amylase is a key digestive enzyme that breaks down complex carbohydrates into simpler sugars. Inhibition of α-amylase can slow down carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes. Pyridine and thiazole-containing compounds have been shown to inhibit α-amylase activity.
Inhibition of Carboxypeptidase A
Carboxypeptidase A is a zinc-containing metalloenzyme that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides. It plays a role in various physiological processes, and its inhibition has been explored for different therapeutic applications. Pyridine dicarboxylic acids have been identified as competitive inhibitors of carboxypeptidase A.
Data Presentation: Quantitative Activity of Structurally Related Compounds
The following tables summarize the in vitro inhibitory activities of compounds structurally related to this compound against the potential target enzymes.
Table 1: c-Met Kinase Inhibitory Activity of Pyridyl-Thiazole and Related Derivatives
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Pyrazolopyridine Derivative 5a | c-Met | Enzyme Assay | 4.27 | [1] |
| Pyrazolopyridine Derivative 5b | c-Met | Enzyme Assay | 7.95 | [1] |
| Pyridine Bioisostere of Cabozantinib | c-Met | Kinase Assay | 4.9 | [2] |
| Thiazole Carboxamide 51am | c-Met | Enzyme Assay | 2.54 | [3] |
Table 2: Xanthine Oxidase Inhibitory Activity of Thiazole-5-Carboxylic Acid Derivatives
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid (5b) | Xanthine Oxidase | Spectrophotometric | 0.57 | [4][5] |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid (5c) | Xanthine Oxidase | Spectrophotometric | 0.91 | [4][5] |
| Thiazole-5-carboxylic acid derivative (GK-20) | Xanthine Oxidase | Spectrophotometric | 0.45 | [6] |
| 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | In vitro | 0.0035 | [7] |
Table 3: Metallo-β-Lactamase Inhibitory Activity of Thiazole and Pyridine Derivatives
| Compound | Target | Assay Type | Ki (µM) | Reference |
| l-BTZ enantiomer | IMP-1 (B1 MBL) | In vitro | 6-15 | [8] |
| l-BTZ enantiomer | L1 (B3 MBL) | In vitro | 10-12 | [8] |
| 2-picolinic acid | CphA MBL | In vitro | 5.7 | [9] |
| pyridine-2,4-dicarboxylic acid | CphA MBL | In vitro | 4.5 | [9] |
Table 4: α-Amylase Inhibitory Activity of Thiazole and Pyridine Derivatives
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Benzimidazole-based Thiazole Derivative | α-Amylase | In vitro | 1.31 - 38.60 | [10] |
| Imidazo[1,2-a]pyridine Derivative | α-Amylase | In vitro | 81.14 - 153.51 | [11] |
| Thiazolidine-4-one Derivative (5a) | α-Amylase | In vitro | 90.04% inhibition at 100 µg/mL | [12] |
Table 5: Carboxypeptidase A Inhibitory Activity of Pyridine Derivatives
| Compound | Target | Assay Type | Additional Data | Reference |
| Pyridine dicarboxylates | Carboxypeptidase A | Competitive Inhibition | Ki values in µM range | [9] |
Experimental Protocols
The following are generalized protocols for in vitro enzyme inhibition assays relevant to the potential targets of this compound.
c-Met Kinase Inhibition Assay (TR-FRET)
This protocol is based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform.
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in a suitable buffer (e.g., 1X Kinase Buffer) containing a constant percentage of DMSO.
-
Assay Plate Setup: In a 384-well plate, add the diluted inhibitor solutions. Include positive (no inhibitor) and negative (no enzyme or high concentration of a known inhibitor) controls.
-
Enzyme Addition: Add recombinant c-Met enzyme to all wells except the negative controls.
-
Initiate Kinase Reaction: Add a mixture of a fluorescently labeled substrate (e.g., ULight™-poly GT) and ATP to all wells. Incubate at room temperature.
-
Stop and Detect: Add a stop/detection mix containing EDTA and a europium-labeled antibody that recognizes the phosphorylated substrate. Incubate to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring emission at both donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths. The ratio of acceptor to donor emission is proportional to the kinase activity.
Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This assay measures the production of uric acid, which absorbs light at 295 nm.
-
Reagent Preparation: Prepare solutions of xanthine oxidase, xanthine (substrate), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Assay Mixture: In a 96-well UV-transparent plate, mix the test compound solution, buffer, and xanthine oxidase solution. Pre-incubate the mixture.
-
Initiate Reaction: Add the xanthine solution to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 295 nm using a microplate reader and continue to take readings at regular intervals. The rate of increase in absorbance is proportional to the enzyme activity.
Metallo-β-Lactamase (MBL) Inhibition Assay (Spectrophotometric)
This assay monitors the hydrolysis of a β-lactam substrate (e.g., imipenem) by the change in absorbance.
-
Reagent Preparation: Prepare solutions of the purified MBL enzyme, the β-lactam substrate, and the test compound in a suitable buffer (e.g., HEPES buffer).
-
Assay Mixture: In a quartz cuvette or UV-transparent plate, mix the buffer, enzyme, and test compound. Incubate for a defined period.
-
Initiate Reaction: Add the β-lactam substrate to the mixture.
-
Data Acquisition: Monitor the decrease in absorbance at the wavelength specific for the β-lactam substrate (e.g., 297 nm for imipenem) over time using a spectrophotometer. The rate of decrease in absorbance corresponds to the rate of hydrolysis.
α-Amylase Inhibition Assay
This protocol uses a colorimetric method to determine α-amylase activity.[13][14]
-
Substrate Preparation: Suspend starch in a buffer (e.g., Tris-HCl, pH 6.9, with CaCl2), boil to dissolve, and pre-incubate at 37°C.
-
Assay Mixture: Add the test compound solution and porcine pancreatic α-amylase solution to the substrate solution and incubate at 37°C.[13]
-
Stop Reaction: Terminate the reaction by adding an acidic solution (e.g., 50% acetic acid).[13]
-
Quantification: Centrifuge the mixture and measure the absorbance of the supernatant at 595 nm. The absorbance is inversely proportional to the α-amylase activity.
Carboxypeptidase A Inhibition Assay
This microplate-based assay measures the hydrolysis of a synthetic substrate.[15][16]
-
Reagent Preparation: Prepare solutions of bovine carboxypeptidase A (bCPA), a synthetic substrate (e.g., N-[4-methoxyphenylazoformyl]-Phe-OH), and the test compound in a suitable buffer (e.g., Tris-HCl with NaCl, pH 7.5).[15]
-
Assay Mixture: In a 96-well plate, mix the bCPA solution and the test compound solution. Incubate at 37°C.[15]
-
Initiate Reaction: Add the substrate solution to all wells.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 340 nm) every 30 seconds for a defined period using a microplate reader. The rate of change in absorbance reflects the enzyme activity.[15]
Conclusion and Future Directions
While this compound is currently positioned as a building block in pharmaceutical synthesis, the analysis of its structural components suggests a high potential for biological activity. The pyridyl-thiazole scaffold is a recurring motif in inhibitors of several key enzymes implicated in cancer, inflammatory diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the most probable mechanisms of action, supported by quantitative data from closely related analogs and detailed experimental protocols to facilitate further investigation.
Future research should focus on the direct biological evaluation of this compound and its derivatives against the panel of targets identified in this guide. Such studies will be crucial in elucidating its precise mechanism of action and unlocking its full therapeutic potential. The provided experimental workflows and signaling pathway diagrams offer a roadmap for these future endeavors, aiming to translate the chemical promise of this scaffold into tangible therapeutic benefits.
References
- 1. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-class metallo-β-lactamase inhibition by bisthiazolidines reveals multiple binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Update on the Status of Potent Inhibitors of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study [mdpi.com]
- 11. Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel inhibitors of α-amylase based on the thiazolidine-4-one skeleton containing a pyrazole moiety and their configurational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro α-amylase inhibitory assay [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
The Genesis of a Versatile Scaffold: A Technical Guide to 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and history of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. While a singular "discovery" event for this specific molecule is not prominently documented, its emergence is intrinsically linked to the broader exploration of pyridylthiazole derivatives as scaffolds for bioactive compounds. This guide will illuminate its likely synthetic origins based on established chemical principles, provide detailed experimental protocols, and present its physicochemical data in a structured format.
Introduction: A Legacy of Pyridylthiazoles in Drug Discovery
The fusion of pyridine and thiazole rings has given rise to a plethora of compounds with diverse and potent biological activities. The thiazole ring, a key component in natural products like vitamin B1, and the pyridine moiety, a cornerstone of many pharmaceuticals, together create a scaffold with rich potential for therapeutic intervention.[1] Research into pyridylthiazole derivatives has unveiled compounds with promising anticancer, antisecretory, and other pharmacological properties.[2][3] It is within this vibrant landscape of medicinal chemistry that this compound emerged as a valuable synthetic intermediate. Its structure offers multiple points for chemical modification, making it an ideal starting material for the synthesis of compound libraries aimed at discovering new therapeutic agents.
The Synthetic Pathway: A Hantzsch Thiazole Synthesis Approach
The most probable and widely accepted method for the synthesis of this compound is through a multi-step process beginning with the Hantzsch thiazole synthesis. This classic reaction involves the condensation of a thioamide with an α-haloketone. In this case, the synthesis would commence with the reaction of pyridine-2-carbothioamide and ethyl 2-chloro-3-oxobutanoate to form the corresponding ethyl ester, which is then hydrolyzed to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate
The initial step is the Hantzsch thiazole synthesis to form the ethyl ester intermediate.
Experimental Protocol:
A mixture of pyridine-2-carbothioamide (1 equivalent) and ethyl 2-chloro-3-oxobutanoate (1 equivalent) in a suitable solvent such as absolute ethanol is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product can be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent like ethanol.
Table 1: Reaction Parameters for the Synthesis of Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate
| Parameter | Value |
| Reactants | Pyridine-2-carbothioamide, Ethyl 2-chloro-3-oxobutanoate |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours (typical) |
| Work-up | Precipitation with water, filtration |
| Purification | Recrystallization from ethanol |
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Experimental Protocol:
The purified ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate is suspended in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4. The precipitated carboxylic acid is then collected by filtration, washed with cold water, and dried.
Table 2: Reaction Parameters for the Hydrolysis of the Ethyl Ester
| Parameter | Value |
| Reactant | Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate |
| Reagents | Sodium Hydroxide or Potassium Hydroxide |
| Solvent | Ethanol/Water mixture |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours (typical) |
| Work-up | Acidification with HCl, filtration |
| Purification | Washing with water and drying |
Physicochemical Properties and Characterization
The resulting this compound is typically a solid at room temperature. Its identity and purity are confirmed through various analytical techniques.
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₂S |
| Molecular Weight | 220.25 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 34418-48-9 |
| Purity (typical) | ≥97% |
| ¹H NMR | Spectral data would show characteristic peaks for the pyridyl, methyl, and carboxylic acid protons. |
| ¹³C NMR | Spectral data would confirm the presence of all carbon atoms in their respective chemical environments. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight would be observed. |
| Infrared Spectroscopy | Characteristic absorption bands for the C=O (carboxylic acid), C=N, and C-S bonds would be present. |
Visualizing the Synthesis
The following diagrams illustrate the synthetic pathway and the logical relationship of the key components.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis and analysis.
Conclusion and Future Perspectives
While the specific historical "moment of discovery" for this compound remains elusive in the published literature, its synthetic pathway is well-established through the principles of the Hantzsch thiazole synthesis. Its significance lies not in a singular application but in its role as a versatile building block for the creation of novel compounds with potential therapeutic value. The continued exploration of derivatives synthesized from this core scaffold holds promise for the development of new and effective drugs in various therapeutic areas, particularly in oncology and infectious diseases. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the potential of this valuable chemical entity.
References
Methodological & Application
Applications of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid serves as a crucial scaffold in the field of medicinal chemistry. While it primarily functions as a versatile synthetic intermediate, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology and the inhibition of key enzymes.[1][2][3][4] This document provides detailed application notes, experimental protocols, and data related to the medicinal chemistry applications of this compound and its analogues.
Application Note 1: Anticancer Activity of 4-Methylthiazole-5-carboxylic Acid Derivatives
Derivatives of the 4-methylthiazole-5-carboxylic acid core structure have been investigated as potential therapeutic agents for breast cancer.[5] These compounds have been synthesized and evaluated for their ability to inhibit the growth of human breast adenocarcinoma cell lines, with some showing promising activity.[5]
One proposed mechanism of action for these compounds is the inhibition of mucin oncoproteins, such as MUC1.[5] MUC1 is overexpressed in a variety of cancers, including breast cancer, and is associated with tumor progression and metastasis. By targeting MUC1, these thiazole derivatives may disrupt cancer cell signaling and survival pathways.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of this compound (referred to as compound 1 in the study) and one of its potent derivatives against the MDA-MB-231 human breast adenocarcinoma cell line.[5]
| Compound ID | Structure | Cell Line | Assay Method | IC50 (µM) |
| 1 | This compound | MDA-MB-231 | MTT Assay | ~25 |
| 3d | N-(4-fluorophenyl)-4-methyl-2-(pyridin-2-yl)thiazole-5-carboxamide | MDA-MB-231 | MTT Assay | ~15 |
Note: The IC50 values are approximated from the graphical data presented in the cited literature.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to assess the cytotoxic effects of the thiazole derivatives on cancer cell lines.[5]
Materials:
-
MDA-MB-231 breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Visualization: Proposed Anticancer Workflow
Caption: Workflow for the synthesis and in vitro evaluation of anticancer thiazole derivatives.
Application Note 2: Enzyme Inhibition by Thiazole Derivatives
Derivatives of the 4-methylthiazole-5-carboxylic acid scaffold have been identified as potent inhibitors of several clinically relevant enzymes, highlighting their potential for the treatment of inflammatory diseases, cancers, and bacterial infections.
Dual Inhibition of 15-Lipoxygenase (15-LOX) and Carbonic Anhydrase II (bCA II)
Certain benzylidenehydrazinyl substituted thiazole derivatives have demonstrated dual inhibitory activity against 15-LOX and bovine carbonic anhydrase II (bCA II).[6] 15-LOX is implicated in inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD), as well as in the progression of some cancers.[6] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[6]
Quantitative Data: 15-LOX and bCA II Inhibition
| Compound ID | Structure | Target Enzyme | IC50 (µM) |
| 5a | (E)-ethyl 2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylate | 15-Lipoxygenase | 0.12 ± 0.002 |
| Bovine Carbonic Anhydrase II | 2.93 ± 0.22 | ||
| 5h | (E)-ethyl 2-(2-(4-nitrobenzylidene)hydrazinyl)-4-methylthiazole-5-carboxylate | Bovine Carbonic Anhydrase II | 1.26 ± 0.24 |
Experimental Protocol: 15-Lipoxygenase Inhibition Assay
This protocol describes a spectrophotometric method for determining the inhibitory activity of test compounds against 15-LOX.[6]
Materials:
-
15-Lipoxygenase (soybean)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplate
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare a stock solution of linoleic acid and the enzyme in the borate buffer.
-
Assay Mixture: In each well of the microplate, add 150 µL of borate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the 15-LOX enzyme solution.
-
Pre-incubation: Incubate the mixture at 25°C for 10 minutes.
-
Initiation of Reaction: Start the enzymatic reaction by adding 25 µL of the linoleic acid substrate solution.
-
Absorbance Measurement: Immediately measure the change in absorbance at 234 nm for 5 minutes using a spectrophotometer. The formation of the product, (9Z,11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate, is monitored.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Inhibition of Metallo-β-lactamases (MBLs)
2-Substituted 4,5-dihydrothiazole-4-carboxylic acids, which are structurally related to the core compound, have been identified as novel inhibitors of metallo-β-lactamases (MBLs).[7][8] MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to public health.[8] The development of MBL inhibitors is a critical strategy to overcome this resistance.
Quantitative Data: Metallo-β-lactamase Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| 2-(pyridin-2-yl)-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | 34.7 |
Visualization: Signaling Pathway Inhibition
Caption: Inhibition of key enzymes by thiazole derivatives.
References
- 1. chembk.com [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The synthesis is based on the Hantzsch thiazole synthesis, a reliable and high-yielding method for the formation of thiazole rings.
Physicochemical and Quantitative Data
The following table summarizes the key physicochemical properties of the target compound and its synthetic intermediate. Please note that experimental yields can vary based on reaction scale and purification efficiency.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Solubility | Typical Yield (%) |
| Pyridine-2-carbothioamide | C₆H₆N₂S | 138.19 | Yellow Solid | Soluble in ethanol, pyridine | 75-85 |
| Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate | C₁₂H₁₂N₂O₂S | 248.30 | Off-white/Yellow Solid | Soluble in ethanol, ethyl acetate, DCM | 60-75 |
| This compound | C₁₀H₈N₂O₂S | 220.25 | White Crystalline Solid | Soluble in DMSO, DMF, aqueous base[1] | 80-95 |
Experimental Protocols
The synthesis of this compound is achieved in a three-step process, starting from commercially available 2-cyanopyridine.
Step 1: Synthesis of Pyridine-2-carbothioamide (Starting Material)
This protocol outlines the synthesis of the thioamide starting material from 2-cyanopyridine.[2]
Materials:
-
2-Cyanopyridine
-
Hydrogen sulfide (H₂S) gas or Sodium hydrosulfide (NaHS)
-
Pyridine (anhydrous)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Water bath
Procedure:
-
In a three-necked flask equipped with a stirrer, gas inlet, and reflux condenser, dissolve 2-cyanopyridine in a mixture of anhydrous pyridine and ethanol.
-
Slowly bubble hydrogen sulfide gas through the stirred solution at room temperature. The reaction is exothermic and may require cooling with a water bath.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[2]
-
Once the reaction is complete, stop the H₂S flow and bubble nitrogen gas through the mixture to remove any excess dissolved H₂S.
-
Remove the solvents under reduced pressure to obtain the crude product.
-
Dissolve the crude solid in water and acidify with 1 M HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, followed by a small amount of cold diethyl ether.
-
Dry the solid over anhydrous sodium sulfate to yield pyridine-2-carbothioamide.
Characterization: The identity and purity of the product should be confirmed by melting point, FTIR, and ¹H NMR spectroscopy.
Step 2: Synthesis of Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate (Hantzsch Thiazole Synthesis)
This step involves the core Hantzsch thiazole synthesis to construct the desired thiazole ring system. The procedure is adapted from a similar synthesis of a pyridyl-thiazole derivative.[3]
Materials:
-
Pyridine-2-carbothioamide (from Step 1)
-
Ethyl 2-chloroacetoacetate
-
Ethanol (absolute)
-
Sodium bicarbonate solution (10%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine pyridine-2-carbothioamide (1 equivalent) and ethyl 2-chloroacetoacetate (1 equivalent).
-
Add absolute ethanol to the flask to serve as the solvent.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 5 hours.[3]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Neutralize the solution with a 10% sodium bicarbonate solution, which will cause the product to precipitate.[3]
-
Filter the resulting solid, wash thoroughly with water, and air dry.
-
The crude product can be further purified by recrystallization from ethanol.
Characterization: Confirm the structure of the ethyl ester by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the target carboxylic acid. This is a standard hydrolysis procedure.
Materials:
-
Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate (from Step 2)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the ethyl ester from Step 2 in a mixture of ethanol and water in a round-bottom flask.
-
Add an excess of lithium hydroxide (or sodium hydroxide) (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction by TLC until the ester is fully consumed.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with 1 M HCl.
-
The carboxylic acid will precipitate as a white solid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.
Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Visualizations
Synthesis Workflow
The following diagram illustrates the three-step synthesis of this compound.
Caption: Synthetic route to the target carboxylic acid.
Role in Drug Discovery
This compound and its derivatives are valuable scaffolds in drug discovery programs. The following diagram shows a conceptual workflow of how this molecule can be utilized.
Caption: Role as a scaffold in a drug discovery pipeline.
References
Application Notes and Protocols for 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid is a heterocyclic organic compound that holds significant potential in medicinal chemistry and drug discovery. Its structure, featuring both a pyridine and a thiazole moiety, is a common motif in pharmacologically active molecules. Thiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Similarly, pyridine-containing compounds are prevalent in numerous approved drugs. This document provides detailed experimental procedures for the synthesis of this compound and protocols for evaluating its potential biological activities.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₂S |
| Molecular Weight | 220.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol.[1] |
| CAS Number | 34418-48-9 |
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of the title compound can be achieved via a Hantzsch-type thiazole synthesis followed by ester hydrolysis. The overall workflow involves the reaction of pyridine-2-carbothioamide with an ethyl 2-chloroacetoacetate to form the ethyl ester of the target compound, which is then hydrolyzed to the carboxylic acid.
Materials and Reagents:
-
Pyridine-2-carbothioamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Protocol 1.1: Synthesis of Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-2-carbothioamide (1.0 eq) in absolute ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1.05 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and neutralize with a 10% aqueous solution of sodium bicarbonate.
-
A precipitate of ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 1.2: Hydrolysis to this compound
-
Suspend the purified ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Part 2: Biological Activity Screening Protocols
Given the known activities of related thiazole and pyridine derivatives, the following protocols are provided as general methods to screen for the potential anti-inflammatory and anticancer activities of this compound.
Protocol 2.1: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of the test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
-
Determine the percentage inhibition of NO production for each concentration of the test compound.
Protocol 2.2: In Vitro Anticancer Activity - MTT Cell Viability Assay
This assay determines the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials and Reagents:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Appropriate cell culture medium with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2.3: 15-Lipoxygenase (15-LOX) Inhibitor Screening Assay
This spectrophotometric assay measures the inhibition of 15-lipoxygenase, an enzyme involved in inflammatory pathways.
Materials and Reagents:
-
Soybean 15-Lipoxygenase (15-LOX) enzyme
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
This compound (dissolved in DMSO)
-
Quercetin or Nordihydroguaiaretic acid (NDGA) as a positive control
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a working solution of 15-LOX in borate buffer.
-
Prepare a substrate solution of linoleic acid in borate buffer.
-
In a quartz cuvette, mix the borate buffer, the test compound at various concentrations, and the enzyme solution. Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Immediately measure the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the hydroperoxide product.
-
Calculate the rate of reaction from the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Protocol 2.4: Carbonic Anhydrase (CA) Inhibitor Screening Assay
This colorimetric assay measures the inhibition of carbonic anhydrase, an enzyme implicated in various diseases.
Materials and Reagents:
-
Bovine or human carbonic anhydrase II
-
p-Nitrophenyl acetate (pNPA) substrate
-
Tris-HCl buffer (50 mM, pH 7.5)
-
This compound (dissolved in DMSO)
-
Acetazolamide as a positive control
-
96-well microplate and a microplate reader
Procedure:
-
In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the carbonic anhydrase solution. Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the pNPA substrate solution.
-
Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-20 minutes.
-
Calculate the rate of reaction from the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Potential Signaling Pathway Involvement
Based on the known anti-inflammatory effects of similar compounds, this compound may exert its effects by modulating key inflammatory signaling pathways such as the NF-κB pathway. Inhibition of this pathway can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
Disclaimer
This document is intended for research purposes only. The provided protocols are general guidelines and may require optimization for specific experimental conditions. All experiments should be conducted in a suitably equipped laboratory by trained personnel, following all relevant safety procedures.
References
Application Notes and Protocols for the Quantification of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and proposed protocols for the quantitative analysis of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid. Due to a lack of specific validated methods in the public domain for this exact analyte, this guide furnishes general analytical procedures based on common practices for similar heterocyclic carboxylic acids. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended to serve as a comprehensive starting point for method development and validation in a research or drug development setting.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, formulation development, quality control, and various research applications. This document outlines two robust analytical approaches for its determination.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂S | - |
| Molecular Weight | 220.25 g/mol | - |
| UV max (isomer) | 252, 311 nm | - |
Note: UV max is for the positional isomer 2-(4-Pyridyl)-4-methyl-thiazole-5-carboxylic acid and should be experimentally verified for the 2-pyridyl isomer.
Proposed Analytical Methods
Two primary methods are proposed for the quantification of this compound:
-
HPLC-UV: A widely accessible and robust method suitable for routine analysis and quality control where high sensitivity is not paramount.
-
LC-MS/MS: A highly sensitive and selective method ideal for bioanalytical studies (e.g., in plasma or tissue) and for detecting trace amounts of the analyte.
Data Presentation: Comparison of Proposed Methods
The following table summarizes the proposed starting conditions for each analytical method. These parameters will require optimization and validation for the specific application.
| Parameter | HPLC-UV Method (Proposed) | LC-MS/MS Method (Proposed) |
| Chromatography | ||
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 or Phenyl-Hexyl Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes | 5% B to 95% B over 5 minutes |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Injection Volume | 10 µL | 5 µL |
| Detection | ||
| Detector | UV/Vis Diode Array Detector (DAD) | Triple Quadrupole Mass Spectrometer |
| Wavelength | ~252 nm or ~311 nm (to be determined empirically) | - |
| Ionization Mode | Electrospray Ionization (ESI), Positive | - |
| Monitored Transitions | To be determined by infusion of a standard solution | - |
| Performance (Target) | ||
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Quantification | ~1 µg/mL | ~0.1 ng/mL |
Experimental Protocols
Protocol 1: Quantification by HPLC-UV
This protocol provides a general procedure for the analysis of this compound in a relatively clean sample matrix, such as a drug formulation.
4.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Methanol (HPLC grade) for sample preparation
4.1.2. Instrumentation
-
HPLC system with a gradient pump, autosampler, and DAD detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
4.1.3. Preparation of Solutions
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of ultrapure water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (e.g., in a 50:50 mixture of Mobile Phase A and B) to achieve concentrations ranging from 1 to 100 µg/mL.
4.1.4. Sample Preparation
-
For Drug Product (e.g., Tablet): Crush a tablet and dissolve the powder in a known volume of methanol to achieve a theoretical concentration within the calibration range. Sonicate for 15 minutes and centrifuge or filter to remove excipients. Dilute the supernatant as needed with the mobile phase.
4.1.5. Chromatographic Conditions
-
Use the parameters outlined in the data presentation table for the HPLC-UV method.
4.1.6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification by LC-MS/MS
This protocol is designed for the sensitive quantification of the analyte in complex biological matrices like plasma.
4.2.1. Materials and Reagents
-
All reagents from Protocol 1, but of LC-MS grade.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
-
Human plasma (or other biological matrix)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
4.2.2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an ESI source).
-
Nitrogen generator
-
Centrifuge
4.2.3. Preparation of Solutions
-
Mobile Phases and Standard Solutions: Prepare as in Protocol 1, but at lower concentrations suitable for the ng/mL range. The internal standard should be added to the working standard solutions at a constant concentration.
4.2.4. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or vial for injection.
4.2.5. Mass Spectrometer Conditions
-
Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the precursor ion (likely [M+H]⁺) and optimize fragmentation to identify suitable product ions for Multiple Reaction Monitoring (MRM).
-
Set the ion source parameters (e.g., spray voltage, gas flows, temperature) to achieve optimal signal intensity.
4.2.6. Data Analysis
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the analyte in samples using this calibration curve.
Visualizations
Experimental Workflow
Caption: General workflow for sample analysis.
Method Selection Guide
Caption: Decision tree for analytical method selection.
Disclaimer: The methods and protocols described herein are proposed starting points for the quantification of this compound. These methods have not been validated for this specific compound and will require optimization and full validation in accordance with regulatory guidelines (e.g., ICH) before use in a regulated environment. It is the responsibility of the end-user to ensure that the chosen method is suitable for their intended purpose.
Application Notes and Protocols for the Development of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid scaffold is a key heterocyclic motif that has garnered significant interest in medicinal chemistry. This structure is a recognized pharmacophore found in a variety of biologically active compounds. Analogs of this core structure have demonstrated a wide range of therapeutic potential, including but not limited to, anticancer, anti-inflammatory, and cholinesterase inhibitory activities. The pyridine and thiazole rings offer multiple sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The carboxylic acid group at the 5-position serves as a versatile handle for the synthesis of amides, esters, and other derivatives, further expanding the chemical space for drug discovery.
This document provides detailed application notes and protocols for the synthesis and evaluation of novel analogs of this compound. It is intended to guide researchers in the design, synthesis, and biological characterization of new chemical entities based on this promising scaffold.
Data Presentation: Biological Activities of Pyridyl-Thiazole Analogs
The following tables summarize the in vitro biological activities of various analogs related to the this compound scaffold. This data is compiled from multiple studies and is intended to provide a baseline for structure-activity relationship (SAR) analysis and to guide the design of new analogs.
Table 1: Anticancer Activity of Pyridyl-Thiazole Analogs
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| Analog 1 | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 | 0.57 | [1] |
| Analog 2 | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 | Comparable to Dasatinib | [2] |
| MCF-7 | 20.2 | [2] | ||
| HT-29 | 21.6 | [2] | ||
| Analog 3 | Pyridone-based analogue with nitro-substituent | A549 | 0.008 - 0.015 | [3][4] |
| MCF-7 | 0.008 - 0.015 | [3][4] | ||
| Analog 4 | Thiazole-based derivative | A549 | 0.050 - 0.120 | [3][4] |
| MCF-7 | 0.050 - 0.120 | [3][4] | ||
| Analog 5 | Hydrazonothiazole-based pyridine | A549 | < 12.65 | [5] |
Table 2: Cholinesterase Inhibitory Activity of Thiazole Analogs
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Analog 6 | Acetylcholinesterase (AChE) | 25.5 | |
| Analog 7 | Acetylcholinesterase (AChE) | 38.5 | |
| Analog 8 | Acetylcholinesterase (AChE) | 58.42 |
Experimental Protocols
Synthesis of a Representative Analog: N-aryl-2-(pyridin-2-yl)-4-methylthiazole-5-carboxamide
This protocol describes a general method for the synthesis of an amide analog of this compound, which can be adapted for the creation of a library of derivatives. The synthesis involves the initial formation of the thiazole ring via Hantzsch thiazole synthesis, followed by amide coupling.
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-(pyridin-2-yl)-4-methylthiazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve 1-(pyridin-2-yl)thiourea (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl 2-chloroacetoacetate (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. The product will precipitate out of solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the crude ethyl 2-(pyridin-2-yl)-4-methylthiazole-5-carboxylate. The crude product can be further purified by recrystallization or column chromatography.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Suspend the ethyl ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution (2M).
-
Reflux: Heat the mixture to reflux and stir for 2-3 hours, or until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 3-4 with hydrochloric acid (1M).
-
Isolation: The carboxylic acid will precipitate. Collect the solid by filtration, wash with water, and dry to obtain this compound.
Step 3: Amide Coupling
-
Activation of Carboxylic Acid: In a dry flask under an inert atmosphere, dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM). Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15 minutes at room temperature.
-
Addition of Amine: Add the desired substituted aniline (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final N-aryl-2-(pyridin-2-yl)-4-methylthiazole-5-carboxamide analog.
In Vitro Cytotoxicity: MTT Assay
This protocol is for determining the cytotoxic effects of the synthesized analogs on cancer cell lines.[6][7][8]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Cholinesterase Inhibition Assay: Ellman's Method
This protocol is for assessing the inhibitory activity of the synthesized analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][10][11][12]
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in buffer)
-
AChE or BChE solution (in buffer)
-
Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide, 10 mM in buffer)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO) and diluted in buffer.
-
-
Assay Procedure (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the enzyme solution (AChE or BChE).
-
Incubate for 15 minutes at 25°C.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC50 value.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of N-aryl-2-(pyridin-2-yl)-4-methylthiazole-5-carboxamide analogs.
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway, a potential target for thiazole-based inhibitors.[2][13][14][15]
Structure-Activity Relationship (SAR) Logic
Caption: Logical relationship for exploring the Structure-Activity Relationship (SAR) of the core scaffold.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. theaspd.com [theaspd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of acetylcholinesterase [bio-protocol.org]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and biological evaluation of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid. This document includes key physicochemical properties, detailed protocols for solubilization, and methodologies for in vitro biological assays against potential cancer-related targets.
Physicochemical Properties and Data Presentation
This compound is a heterocyclic compound with potential applications in medicinal chemistry. A summary of its known physicochemical properties is provided in Table 1. Due to its carboxylic acid moiety and aromatic rings, the compound is anticipated to have limited aqueous solubility, necessitating the use of organic solvents or specialized formulation strategies for biological studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂S | ChemBK |
| Molecular Weight | 220.25 g/mol | ChemBK |
| Appearance | White crystalline solid | ChemBK |
| Melting Point | 221-226 °C (decomposes) | ChemBK |
| Solubility (Qualitative) | Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol. Sparingly soluble in water. | ChemBK |
Experimental Protocols
Preparation of Stock Solutions
Due to its limited aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is recommended for its high solubilizing capacity and compatibility with most in vitro assays at low final concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Protocol:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh dilutions for each experiment from the stock solution.
Note: The final concentration of DMSO in the biological assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation. This protocol is designed to evaluate the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., breast, lung, or colon cancer cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Potential Biological Targets and Signaling Pathways
Derivatives of this compound have been investigated as inhibitors of several key proteins implicated in cancer progression, including Mucin 1 (MUC1), c-Met, and Cyclooxygenase-2 (COX-2). Therefore, it is plausible that the parent compound may also exhibit activity against these targets.
Mucin 1 (MUC1) Signaling Pathway
MUC1 is a transmembrane glycoprotein that is overexpressed in various cancers and is associated with tumor progression and metastasis. The cytoplasmic tail of MUC1 can transduce signals that promote cell proliferation and survival.
Caption: Potential inhibition of the MUC1 signaling pathway.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades that promote cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met pathway is a hallmark of many cancers.[1]
Caption: Overview of the c-Met signaling cascade and potential inhibition.
Cyclooxygenase-2 (COX-2) Signaling Pathway
COX-2 is an enzyme that is often upregulated in inflamed and cancerous tissues, where it contributes to the production of prostaglandins that promote inflammation and cell growth.
Caption: The COX-2 pathway and its potential point of inhibition.
Experimental Workflow for Target-Based Screening
The following workflow outlines the steps for evaluating the inhibitory activity of this compound against its potential targets.
Caption: A generalized workflow for screening the biological activity.
In Vivo Formulation Strategies
For in vivo studies, the poor aqueous solubility of this compound presents a significant challenge. The following table outlines potential formulation strategies. The final choice of vehicle will depend on the specific animal model, route of administration, and the required dose.
Table 2: Potential In Vivo Formulation Strategies
| Formulation Strategy | Components | Advantages | Disadvantages |
| Co-solvent System | DMSO, PEG-400, Saline | Simple to prepare. | Potential for toxicity at higher co-solvent concentrations. |
| Aqueous Suspension | Carboxymethyl cellulose (CMC), Tween 80, Water | Suitable for oral administration. | May lead to variable absorption if not properly homogenized. |
| Lipid-Based Formulation | Oils (e.g., corn oil), Surfactants | Can enhance oral bioavailability for lipophilic compounds. | More complex to formulate and characterize. |
Disclaimer: These application notes and protocols are intended for research use only and should be adapted and optimized by the end-user for their specific experimental conditions. Appropriate safety precautions should be taken when handling all chemical reagents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid. The content is structured to address specific issues that may be encountered during experimentation, with a focus on the widely used Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method is a two-step process beginning with the Hantzsch thiazole synthesis to form the ethyl ester intermediate, ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate, followed by hydrolysis to yield the final carboxylic acid.
Q2: What are the key starting materials for the Hantzsch synthesis of the ethyl ester intermediate?
The key reactants are 2-pyridinecarbothioamide and ethyl 2-chloroacetoacetate.
Q3: What are the main challenges associated with the synthesis of 2-pyridyl substituted thiazoles?
The basicity of the pyridine nitrogen can lead to side reactions and complicate the work-up and purification process. This is sometimes referred to as the "2-pyridyl problem" in cross-coupling reactions, and similar challenges can arise in other syntheses due to the nucleophilic nature of the pyridine nitrogen.[1][2]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
Q5: What are the expected yields for this synthesis?
Yields can vary depending on the reaction conditions. The Hantzsch thiazole synthesis generally provides good to excellent yields, often in the range of 70-95%.[1] Subsequent hydrolysis to the carboxylic acid also typically proceeds with high yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Hantzsch Synthesis | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of reactants or product: Excessive heat can lead to decomposition. 3. Incorrect stoichiometry: An improper ratio of reactants can limit the yield. 4. Poor quality of starting materials: Impurities in the ethyl 2-chloroacetoacetate or 2-pyridinecarbothioamide can interfere with the reaction. 5. Interference from pyridine nitrogen: The basic nitrogen of the pyridine ring may react with the ethyl 2-chloroacetoacetate, leading to undesired byproducts. | 1. Monitor the reaction progress using TLC. Incrementally increase the reaction time or temperature. Consider microwave-assisted synthesis for faster reaction times.[1] 2. Optimize the reaction temperature. Start with a lower temperature and gradually increase it. 3. Use a slight excess (1.1-1.2 equivalents) of the 2-pyridinecarbothioamide. 4. Ensure the purity of starting materials. Purify if necessary. 5. Consider performing the reaction under slightly acidic conditions to protonate the pyridine nitrogen and reduce its nucleophilicity. However, be aware that highly acidic conditions can lead to the formation of isomeric byproducts.[3] |
| Formation of Multiple Products (Side Reactions) | 1. Isomer formation: Under acidic conditions, the Hantzsch synthesis can yield a mixture of isomeric products.[3] 2. Reaction of pyridine nitrogen: The nucleophilic pyridine nitrogen can participate in side reactions. | 1. Maintain a neutral or slightly basic pH during the reaction. If acidic conditions are necessary, carefully control the pH. 2. Use a protective group for the pyridine nitrogen, although this adds extra steps to the synthesis. A more practical approach is to optimize the reaction conditions to favor the desired product. |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the aqueous phase: The basicity of the pyridine moiety can lead to the formation of salts that are soluble in water, making extraction difficult. 2. Emulsion formation during work-up: The presence of both organic and aqueous soluble components can lead to the formation of emulsions. 3. Co-elution of impurities during chromatography. | 1. During aqueous work-up, carefully adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility before extraction. 2. Add a saturated brine solution to help break up emulsions. 3. Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
| Incomplete Hydrolysis of the Ester | 1. Insufficient reaction time or temperature. 2. Inadequate amount of base. 3. Precipitation of the carboxylate salt. | 1. Monitor the reaction by TLC until all the starting material is consumed. If the reaction is sluggish, a moderate increase in temperature may be required. 2. Use a sufficient excess of the base (e.g., 2-3 equivalents of NaOH or LiOH). 3. If the carboxylate salt precipitates, add a co-solvent like THF or methanol to improve solubility. |
| Difficulty in Isolating the Carboxylic Acid after Hydrolysis | 1. Product remains in the aqueous layer after acidification: The product can be amphoteric and may remain soluble at certain pH values. | 1. Carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to induce precipitation. This may require careful, dropwise addition of acid. Cool the mixture in an ice bath to further promote precipitation. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2-Pyridyl)-4-methylthiazole-5-carboxylate (Hantzsch Thiazole Synthesis)
Materials:
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2-Pyridinecarbothioamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-pyridinecarbothioamide (1.0 equivalent) in ethanol.
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To this solution, add ethyl 2-chloroacetoacetate (1.05 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 3-5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
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The crude product may precipitate upon neutralization. If so, collect the solid by filtration, wash with water, and dry.
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If the product does not precipitate, concentrate the reaction mixture under reduced pressure to remove the ethanol.
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Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of this compound (Hydrolysis)
Materials:
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Ethyl 2-(2-Pyridyl)-4-methylthiazole-5-carboxylate
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Sodium hydroxide (or Lithium hydroxide)
-
Ethanol (or a mixture of THF and water)
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Hydrochloric acid (e.g., 1M or 2M)
Procedure:
-
Dissolve ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2-3 equivalents) to the solution.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC). This typically takes 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid to the isoelectric point of the product (typically around pH 4-5), at which point the product will precipitate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis
| Method | Temperature | Solvent | Typical Yield (%) | Reaction Time |
| Conventional Heating | Reflux | Ethanol | 70-90 | 3-6 hours |
| Microwave-Assisted | 100-120 °C | Ethanol | 85-95 | 10-20 minutes |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Decision-making workflow for troubleshooting low yields.
References
Technical Support Center: Synthesis of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route is a two-step process. The first step is the Hantzsch thiazole synthesis, which involves the condensation of 2-pyridinecarbothioamide with an ethyl 2-chloroacetoacetate to form ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate. The second step is the hydrolysis (saponification) of the ethyl ester to the final carboxylic acid product.
Q2: I am experiencing low yields in the initial Hantzsch condensation step. What are the likely causes?
A2: Low yields in the Hantzsch thiazole synthesis can stem from several factors. Common issues include incomplete reaction, side reactions, and suboptimal reaction conditions. Ensure your reagents are pure and dry, and consider optimizing the reaction temperature and time. The presence of the pyridine nitrogen can also complicate the reaction; see the troubleshooting guide below for more specific advice.
Q3: The hydrolysis of the ethyl ester is proving difficult. Are there any specific challenges with this step?
A3: Yes, the saponification of ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate can be challenging. The presence of two heterocyclic rings (pyridine and thiazole) makes the molecule susceptible to degradation under harsh basic conditions. Incomplete hydrolysis is also a common problem. Careful control of the base concentration, temperature, and reaction time is crucial for a successful outcome.
Q4: What are the best practices for purifying the final product?
A4: Purification of this compound is typically achieved through recrystallization. The choice of solvent is critical for obtaining a high-purity product. Common solvent systems include ethanol, methanol, or mixtures of ethanol and water. It is important to carefully control the cooling rate to obtain well-formed crystals and minimize the inclusion of impurities.
Troubleshooting Guides
Low Yield in Hantzsch Thiazole Synthesis (Step 1)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | 1. Insufficient reaction time or temperature. 2. Impure or wet reagents. 3. Inefficient mixing. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. 2. Ensure 2-pyridinecarbothioamide and ethyl 2-chloroacetoacetate are pure and anhydrous. 3. Use a magnetic stirrer and ensure vigorous mixing. |
| Formation of multiple side products | 1. Side reaction involving the pyridine nitrogen. 2. Self-condensation of ethyl 2-chloroacetoacetate. 3. Decomposition of starting materials or product. | 1. Consider using a milder base or performing the reaction at a lower temperature. 2. Add the ethyl 2-chloroacetoacetate to the reaction mixture slowly. 3. Avoid excessive heating and prolonged reaction times. |
| Difficulty in isolating the product | 1. Product is soluble in the work-up solvent. 2. Formation of an emulsion during extraction. | 1. After neutralization, ensure the aqueous phase is saturated with NaCl to decrease the solubility of the product. Extract with a suitable organic solvent like ethyl acetate. 2. Add a small amount of brine to break the emulsion. |
Challenges in Ester Hydrolysis (Step 2)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete hydrolysis | 1. Insufficient amount of base. 2. Short reaction time or low temperature. 3. Poor solubility of the ester. | 1. Use a molar excess of NaOH or KOH. 2. Increase the reaction time and/or temperature. Refluxing is often necessary. 3. Use a co-solvent like ethanol or methanol to improve solubility. |
| Low yield of carboxylic acid | 1. Degradation of the thiazole or pyridine ring. 2. Product loss during work-up. | 1. Use a lower concentration of the base and avoid excessive heating. Monitor the reaction carefully. 2. Carefully adjust the pH to the isoelectric point of the carboxylic acid to ensure complete precipitation. Cool the solution in an ice bath before filtration. |
| Product is difficult to purify | 1. Presence of unreacted starting material. 2. Co-precipitation of impurities. | 1. Ensure complete hydrolysis by monitoring the reaction by TLC. 2. Recrystallize the crude product from a suitable solvent system. Activated carbon can be used to remove colored impurities. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2-Pyridyl)-4-methylthiazole-5-carboxylate
This protocol is adapted from the synthesis of the analogous 4-pyridyl derivative and may require optimization.[1]
Materials:
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2-Pyridinecarbothioamide
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Ethyl 2-chloro-3-oxobutanoate (Ethyl 2-chloroacetoacetate)
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Absolute Ethanol
-
10% Sodium bicarbonate solution
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Water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pyridinecarbothioamide (1 equivalent) in absolute ethanol.
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To this solution, add ethyl 2-chloro-3-oxobutanoate (1 equivalent).
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Heat the mixture to reflux and maintain for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into cold water.
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Neutralize the solution with a 10% sodium bicarbonate solution until the pH is approximately 7-8.
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The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
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Wash the solid with cold water and dry it under vacuum.
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The crude product can be purified by recrystallization from ethanol.
Step 2: Hydrolysis of Ethyl 2-(2-Pyridyl)-4-methylthiazole-5-carboxylate
Materials:
-
Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate (1 equivalent) in a mixture of ethanol (or methanol) and water.
-
Add a solution of NaOH or KOH (2-3 equivalents) in water to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
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After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl until the pH reaches the isoelectric point of the carboxylic acid (typically around pH 4-5), at which point the product will precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization.
Visualizing the Workflow
The following diagrams illustrate the synthesis workflow and the logical steps in troubleshooting common issues.
References
Technical Support Center: Purification of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid
Welcome to the technical support center for the purification of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, side-products, and subsequent degradation. Potential impurities include:
-
Starting Materials: Unreacted 2-pyridinecarboxamide or ethyl 2-chloroacetoacetate (depending on the synthetic route).
-
Ester and Amide Impurities: Incomplete hydrolysis of an ester precursor or side reactions can lead to the presence of the corresponding ethyl ester or amide derivatives.
-
Decarboxylation Product: Although generally stable, under harsh conditions, decarboxylation of the target compound can occur.
Q2: What is the expected appearance and purity of this compound after purification?
A2: Purified this compound is typically a light yellow to yellow solid. Commercially available batches often specify a purity of ≥98.0%, which can be confirmed by techniques such as NMR spectroscopy or HPLC.
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective purification techniques for this compound are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical methods:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and identify any residual solvents or major impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Problem 1: Low Yield After Acid-Base Extraction
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Optimization Strategy |
| Incomplete Extraction into Aqueous Base | The pyridyl nitrogen can be protonated at low pH, reducing the overall basicity of the molecule. | Ensure the pH of the aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) is sufficiently high (pH > 8) to deprotonate the carboxylic acid. Use a stronger base if necessary. |
| Precipitation of Product at the Interface | The sodium salt of the carboxylic acid may have limited solubility in the aqueous phase, especially if the concentration is high. | Use a larger volume of aqueous base to ensure complete dissolution. Gentle warming of the separatory funnel may also help. |
| Incomplete Precipitation upon Acidification | Insufficient acid was added to fully protonate the carboxylate salt. | Monitor the pH of the aqueous layer during acidification with a pH meter or pH paper. Add acid dropwise until the pH is below the pKa of the carboxylic acid (typically pH < 4). |
| Emulsion Formation | The presence of surfactants or fine particulate matter can lead to the formation of a stable emulsion between the organic and aqueous layers. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary. |
Problem 2: Oily Product or Failure to Crystallize During Recrystallization
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Optimization Strategy |
| Inappropriate Solvent System | The chosen solvent may be too good of a solvent even at low temperatures, or the compound may be too soluble in the presence of impurities. | Screen a variety of solvents or solvent mixtures. Good single solvents for pyridyl-thiazole carboxylic acids include ethanol, methanol, or acetic acid. Solvent pairs like ethanol/water or methanol/water can also be effective. |
| Presence of Impurities | Impurities can act as "oiling out" agents, preventing proper crystal lattice formation. | Perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a small plug of silica gel, to remove gross impurities before recrystallization. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the precipitation of an amorphous solid or oil instead of well-defined crystals. | Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
Problem 3: Tailing During Silica Gel Column Chromatography
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Optimization Strategy |
| Interaction of the Basic Pyridine Nitrogen with Acidic Silica Gel | The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to band broadening and tailing. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the eluent to saturate the acidic sites on the silica gel and improve the peak shape. |
| Inappropriate Eluent Polarity | The polarity of the mobile phase may not be optimal for eluting the compound in a sharp band. | Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. Common solvent systems for this type of compound include dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid to keep the carboxylic acid protonated. |
Experimental Protocols
Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
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Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
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Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The target compound will move into the aqueous layer as its sodium salt.
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Separation of Layers: Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded or processed separately.
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Acidification: Cool the combined aqueous extracts in an ice bath and acidify by dropwise addition of a dilute acid (e.g., 1M HCl) with stirring until the product precipitates out (typically pH < 4).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the purified carboxylic acid.
Recrystallization
This protocol is for the final purification of the solid product.
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Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, methanol, or an ethanol/water mixture).
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Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid until it is completely dissolved.
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Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can increase the yield.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical flow of the acid-base extraction procedure.
Technical Support Center: Stability of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic Acid Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid solutions. The information is designed to help you anticipate and address stability issues during your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in Aqueous Solution | Low aqueous solubility, especially at neutral or acidic pH. The carboxylic acid group is less soluble in its protonated form. | Adjust the pH of the solution to be more alkaline (pH > 7) to deprotonate the carboxylic acid and increase solubility. Consider the use of co-solvents such as DMSO or ethanol, but verify their compatibility with your experimental system. |
| Discoloration (e.g., Yellowing) of the Solution | Degradation of the compound, potentially due to oxidation or photodecomposition. Thiazole rings can be susceptible to oxidative cleavage.[1][2] | Prepare solutions fresh whenever possible. Store stock solutions protected from light and at low temperatures (-20°C or -80°C). Consider purging the solution and the headspace of the storage vial with an inert gas like argon or nitrogen to minimize oxidation. |
| Loss of Potency or Inconsistent Results | Chemical instability and degradation of the compound under experimental conditions (e.g., hydrolysis, photolysis). Thiazole derivatives have been shown to degrade under alkaline hydrolysis and photolytic stress.[1][3] | Perform forced degradation studies to understand the compound's stability profile under various stress conditions (acid, base, oxidation, heat, light).[4][5][6] This will help in identifying conditions to avoid. Use a stability-indicating analytical method, such as HPLC, to monitor the concentration of the parent compound and detect any degradation products.[1][7] |
| Formation of Unexpected Peaks in Chromatography | Degradation of the parent compound into one or more new chemical entities. | Characterize the degradation products using techniques like LC-MS/MS and NMR to understand the degradation pathway.[3] This information is crucial for developing strategies to prevent degradation. |
Frequently Asked Questions (FAQs)
1. What are the likely degradation pathways for this compound?
While specific data for this compound is limited, based on the chemistry of thiazole and carboxylic acid moieties, the following degradation pathways are plausible:
-
Hydrolysis: The thiazole ring may be susceptible to cleavage under strongly acidic or basic conditions.[1][2]
-
Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to ring opening or the formation of sulfoxides.
-
Photodecomposition: Thiazole-containing compounds, particularly those with aryl substituents, can undergo photo-degradation upon exposure to light, potentially through reaction with singlet oxygen.[3]
-
Decarboxylation: Carboxylic acids can lose CO2, especially when heated.
dot
Caption: Potential Degradation Pathways.
2. How can I enhance the stability of my solutions?
To improve the stability of your this compound solutions, consider the following:
-
pH Control: Maintain the pH of your aqueous solutions in a range where the compound is most stable, which needs to be determined experimentally. Buffering the solution can help maintain a stable pH.
-
Antioxidants: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), may mitigate oxidative degradation.[8]
-
Chelating Agents: If metal-catalyzed degradation is suspected, adding a chelating agent like EDTA can be beneficial.[8]
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics. For working solutions, maintain them at the lowest practical temperature for your experiment.
-
Inert Atmosphere: For long-term storage of highly sensitive solutions, purging with an inert gas (argon or nitrogen) can displace oxygen and prevent oxidation.
| Stabilizing Agent Type | Example(s) | Mechanism of Action |
| pH Buffers | Phosphate, Citrate, TRIS | Maintains a stable pH to prevent acid or base-catalyzed hydrolysis. |
| Antioxidants | Ascorbic Acid, BHT | Scavenge free radicals to inhibit oxidative degradation.[8] |
| Chelating Agents | EDTA | Sequesters metal ions that can catalyze degradation reactions.[8] |
3. What is a forced degradation study and how do I perform one?
A forced degradation study, or stress testing, is a series of experiments designed to intentionally degrade a compound under more severe conditions than it would typically encounter.[4][5] This helps to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[4][5][6]
dot
Caption: Forced Degradation Study Workflow.
Experimental Protocols
Protocol: Forced Degradation Study
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂.
-
Thermal Degradation: Place a vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a vial of the stock solution to a light source (e.g., a photostability chamber with UV and visible light).
-
Control: Keep a vial of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate the samples for a defined period (e.g., 24, 48, or 72 hours).[1] If no degradation is observed, elevated temperatures can be applied.[4]
-
Neutralization: After incubation, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method.[1][7]
Protocol: HPLC Stability-Indicating Method Development
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.
-
Column Selection: A C18 reversed-phase column is a common starting point for the analysis of small organic molecules.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: A UV detector set at a wavelength where the compound has maximum absorbance is commonly used. A photodiode array (PDA) detector is advantageous as it can help in assessing peak purity.[2]
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[1][7] The key aspect of a stability-indicating method is its ability to resolve the parent compound from all potential degradation products. This is confirmed by analyzing the samples from the forced degradation study.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. carbodiimide.com [carbodiimide.com]
Technical Support Center: Resolving Impurities in 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic Acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in a sample of this compound?
A1: Impurities in a sample of this compound can typically be categorized as residual starting materials, byproducts from the synthesis, or degradation products. Based on a common synthetic route, the Hantzsch thiazole synthesis, potential impurities could include:
-
Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate: The ester precursor to the final carboxylic acid. Incomplete hydrolysis will leave this impurity in the final product.
-
2-Pyridinecarboxamide: A potential starting material or byproduct.
-
Ethyl 2-chloroacetoacetate: A common reagent in Hantzsch synthesis.
-
Unreacted starting materials or reagents: Depending on the specific synthetic pathway used.
-
Positional Isomers: Isomers such as 2-(4-pyridyl)-4-methylthiazole-5-carboxylic acid could be present if the incorrect pyridine starting material was used.[1][2]
-
Degradation Products: Although generally stable, prolonged exposure to harsh conditions (e.g., strong acid/base, high temperature) could lead to decarboxylation or other degradation pathways.
Q2: My NMR spectrum for this compound shows unexpected peaks. What could they be?
A2: Unexpected peaks in the 1H NMR spectrum often indicate the presence of impurities. Here are some possibilities:
-
Residual Solvents: Peaks corresponding to common laboratory solvents used during synthesis or purification (e.g., DMSO, ethanol, ethyl acetate).
-
Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate: You may see a quartet around 4.3 ppm and a triplet around 1.3 ppm, characteristic of an ethyl ester group.
-
Starting Materials: Peaks that correspond to the starting materials of your synthesis.
-
Water: A broad peak which can be exchangeable with D2O.
To identify these impurities, you can compare your spectrum with reference spectra of the expected compound and potential impurities. Spiking the NMR sample with a small amount of a suspected impurity can also confirm its presence if the peak intensity increases.
Q3: The purity of my this compound sample is low according to HPLC analysis. How can I identify the impurities?
A3: Low purity by HPLC suggests the presence of one or more components that are being separated from your main compound. To identify these, a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) method is highly recommended.[3][4] The mass spectrometer will provide the mass-to-charge ratio (m/z) of the impurity peaks, which can help in determining their molecular weights and proposing their structures. Comparing the retention times and mass spectra with known standards of potential impurities will provide definitive identification.
Troubleshooting Guides
Issue 1: Presence of Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate Impurity
This is a common impurity resulting from incomplete hydrolysis of the ester intermediate.
Identification:
-
HPLC: The ester will typically have a longer retention time than the carboxylic acid in reverse-phase HPLC due to its increased hydrophobicity.
-
1H NMR: Look for the characteristic signals of an ethyl group: a quartet around 4.3 ppm and a triplet around 1.3 ppm.
-
LC-MS: The ester will have a molecular weight of 248.29 g/mol , compared to 220.25 g/mol for the carboxylic acid.[5]
Resolution:
If the ester impurity is present, you can repeat the hydrolysis step.
Experimental Protocol: Hydrolysis of Ester Impurity
-
Dissolve the impure this compound in a suitable solvent like ethanol or a mixture of ethanol and water.
-
Add an excess of an aqueous base solution (e.g., 1M NaOH or KOH).
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction progress by TLC or HPLC until the ester is no longer detected.
-
Once the reaction is complete, cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Issue 2: General Low Purity and Discoloration
If your sample has low purity with multiple unknown peaks or is discolored, a general purification step is required.
Identification:
-
HPLC/LC-MS: A chromatogram with multiple peaks indicates the presence of several impurities.
-
Visual Inspection: A colored (e.g., yellow or brown) solid instead of the expected white crystals suggests impurities.[6]
Resolution:
Recrystallization is an effective method for purifying solid organic compounds.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Good starting points are ethanol, methanol, or a mixture of ethanol and water.[7]
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the impure compound to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified compound should crystallize out. Cooling in an ice bath can further increase the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Data Presentation
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Table 2: Expected 1H NMR Chemical Shifts (in DMSO-d6)
| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |
| This compound | ~13.0 | br s | -COOH |
| ~8.7 | d | Pyridine H6 | |
| ~8.1 | td | Pyridine H4 | |
| ~8.0 | d | Pyridine H3 | |
| ~7.5 | ddd | Pyridine H5 | |
| ~2.7 | s | -CH3 | |
| Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate | ~8.7 | d | Pyridine H6 |
| ~8.1 | td | Pyridine H4 | |
| ~8.0 | d | Pyridine H3 | |
| ~7.5 | ddd | Pyridine H5 | |
| ~4.3 | q | -OCH2CH3 | |
| ~2.7 | s | -CH3 | |
| ~1.3 | t | -OCH2CH3 |
Visualizations
Caption: Workflow for the identification and resolution of impurities.
Caption: Potential impurities in the Hantzsch synthesis pathway.
References
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 34418-48-9 CAS MSDS (4-METHYL-2-PYRIDIN-2-YL-1,3-THIAZOLE-5-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Purification [chem.rochester.edu]
reaction condition optimization for 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid
Technical Support Center: 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent method is a two-step process. It begins with the Hantzsch thiazole synthesis to form the ethyl ester intermediate, ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate.[1][2][3] This intermediate is then hydrolyzed to yield the final carboxylic acid product.
Q2: What are the essential starting materials for the Hantzsch synthesis step?
A2: The key precursors are pyridine-2-carbothioamide (the thioamide component) and an α-haloacetoacetate, typically ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate.
Q3: Why is the synthesis a two-step process involving an ester intermediate?
A3: The readily available α-halo ketone required for the Hantzsch cyclization contains an ester group (ethyl acetoacetate derivative). This leads to the formation of the corresponding ethyl ester of the target molecule. A subsequent hydrolysis (saponification) step is necessary to convert this ester into the desired carboxylic acid.[4][5]
Q4: What are the most critical parameters to control during the reaction?
A4: For the initial cyclization, temperature and reaction time are critical to ensure complete conversion while minimizing side product formation.[6] For the hydrolysis step, the pH of the solution during workup is crucial for successfully isolating the final product, which will precipitate at its isoelectric point.[7]
Experimental Workflow Visualization
The overall synthetic process can be visualized as a two-stage workflow, from starting materials to the final purified product.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q: My yield for the Hantzsch cyclization (Step 1) is very low. What are the likely causes and solutions?
A: Low conversion is a frequent problem that can be systematically addressed.[6]
-
Cause 1: Impure Starting Materials: Reagents, especially the thioamide, may have degraded.
-
Solution: Ensure the purity of pyridine-2-carbothioamide and ethyl 2-chloroacetoacetate via melting point or NMR analysis. Use freshly sourced or purified materials.
-
-
Cause 2: Suboptimal Temperature: The reaction often requires heating to overcome its activation energy.
-
Solution: If running at room temperature, begin by heating the reaction to 50-60 °C. If using ethanol, heating to reflux (approx. 78 °C) is a standard condition.
-
-
Cause 3: Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction using Thin Layer Chromatography (TLC). Extend the reaction time in increments of 2-4 hours until the starting materials are consumed.
-
-
Cause 4: Incorrect Stoichiometry: The ratio of reactants is critical.
-
Solution: While the reaction proceeds in a 1:1 ratio, using a slight excess (1.1-1.2 equivalents) of the thioamide can help drive the reaction to completion.[8]
-
Q: I'm struggling to isolate the final carboxylic acid after hydrolysis (Step 2). What should I do?
A: Isolation of amphoteric molecules like pyridine carboxylic acids can be challenging.
-
Cause 1: Incorrect pH: The product is soluble at both high and low pH. It will only precipitate effectively at its isoelectric point.
-
Solution: After hydrolysis, cool the basic solution in an ice bath. Slowly add 1M or 2M HCl dropwise with vigorous stirring. Monitor the pH closely with a pH meter or pH paper. The product should precipitate as a solid, typically around pH 3-4. Adding acid too quickly can create localized low pH, redissolving the product.[7]
-
-
Cause 2: Product is too soluble in the final mixture.
-
Solution: If precipitation is poor, try concentrating the solution by removing some of the solvent under reduced pressure before acidification. Ensure the solution is thoroughly chilled to minimize solubility.
-
Q: The hydrolysis of my ester intermediate is incomplete. How can I improve it?
A: Incomplete saponification can be resolved by adjusting reaction conditions.
-
Cause 1: Insufficient Base or Time: The hydrolysis may be slow.
-
Solution: Increase the reflux time. If the reaction is still incomplete after 4-6 hours, add an additional 0.5-1.0 equivalent of NaOH or KOH and continue to reflux.
-
-
Cause 2: Base Strength: In some cases, sodium hydroxide may not be sufficient.
-
Solution: Potassium hydroxide (KOH) is slightly more effective for the hydrolysis of certain esters and can be used as an alternative to NaOH.[4]
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield issues.
Reaction Condition Optimization Data
The following tables summarize how reaction parameters can be adjusted to optimize product yield. Data is illustrative and serves as a starting point for optimization.
Table 1: Optimization of Hantzsch Reaction (Step 1)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 25 (RT) | 12 | 35% |
| 2 | Ethanol | 78 (Reflux) | 4 | 75% |
| 3 | Ethanol | 78 (Reflux) | 8 | 88% |
| 4 | DMF | 80 | 8 | 82% |
| 5 | Dioxane | 80 | 8 | 78% |
Table 2: Optimization of Hydrolysis (Step 2)
| Entry | Base (2.5 eq) | Solvent System | Time (h) | Yield (%) |
| 1 | NaOH | EtOH / H₂O (4:1) | 2 | 80% |
| 2 | NaOH | EtOH / H₂O (4:1) | 4 | 92% |
| 3 | LiOH | THF / H₂O (4:1) | 4 | 90% |
| 4 | KOH | EtOH / H₂O (4:1) | 4 | 95% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-Pyridyl)-4-methylthiazole-5-carboxylate
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyridine-2-carbothioamide (10.0 g, 72.4 mmol).
-
Solvent: Add 100 mL of absolute ethanol to the flask.
-
Addition: While stirring, add ethyl 2-chloroacetoacetate (11.9 g, 72.4 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 8 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 400 mL of ice-cold water while stirring. A pale yellow or off-white solid should precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL). The crude product can be further purified by recrystallization from hot ethanol to yield the title ester as a crystalline solid.
Protocol 2: Hydrolysis to this compound
-
Reagents & Setup: In a 250 mL round-bottom flask, suspend the ethyl ester intermediate (10.0 g, 40.3 mmol) in a mixture of 80 mL of ethanol and 20 mL of water.
-
Base Addition: Add sodium hydroxide (2.4 g, 60.4 mmol, 1.5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours, during which the solid should dissolve to form a clear solution.
-
Workup: Cool the reaction mixture in an ice bath. With vigorous stirring, slowly add 2M hydrochloric acid dropwise until the pH of the solution reaches approximately 3-4. A dense white or off-white precipitate will form.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold water (2 x 20 mL) and then with a small amount of cold ethanol (1 x 20 mL) to remove residual salts and impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight to yield the final carboxylic acid.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 3. synarchive.com [synarchive.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Analysis of Thiazole-Based and other Kinase Inhibitors Targeting the p38 MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of kinase inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway. While 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid is documented as a synthetic intermediate, the broader class of pyridinyl-thiazole and pyridinyl-imidazole derivatives has been pivotal in the development of potent p38 MAPK inhibitors.[1][2] This guide uses the well-characterized p38 MAPK inhibitor, SB203580, as a primary example to compare against other inhibitors of the same pathway, providing quantitative data, experimental methodologies, and a visual representation of the targeted signaling cascade.
The p38 MAPK signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress, making it a significant target in the development of therapeutics for inflammatory diseases and cancer.[3][4][5][6]
Quantitative Comparison of p38 MAPK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known p38 MAPK inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the p38 kinase by 50% in vitro. A lower IC50 value indicates a higher potency.
| Compound Name | Chemical Scaffold | p38α IC50 (nM) | p38β2 IC50 (nM) | Reference |
| SB203580 | Pyridinyl-imidazole | 50 | 500 | [7][8] |
| BIRB 796 (Doramapimod) | Pyridinyl-pyrazole | 38 | 61 | [9] |
| VX-702 | Imidazole | 24 | - | [9] |
| Skepinone-L | Diazepinone | 5.6 | 130 | [9] |
| SD-169 | Pyridinyl-imidazole | 20 | - | [9] |
p38 MAPK Signaling Pathway
The diagram below illustrates the activation cascade of the p38 MAPK pathway. External stimuli, such as stress or inflammatory cytokines, activate upstream kinases (MAPKKKs and MAPKKs), which in turn phosphorylate and activate p38 MAPK.[10] Activated p38 then phosphorylates downstream substrates, including other kinases and transcription factors, leading to a cellular response.[10]
Caption: The p38 MAPK signaling cascade.
Experimental Protocol: In Vitro p38α Kinase Assay
This protocol describes a non-radioactive, in vitro kinase assay to determine the inhibitory activity of a compound against p38α MAPK. This method relies on the immunoprecipitation of active p38 MAPK and subsequent detection of a phosphorylated substrate via Western blotting.
Materials and Reagents:
-
Cell lysate from cells stimulated to activate p38 MAPK (e.g., UV-treated NIH/3T3 cells).
-
Immobilized Phospho-p38 MAPK (Thr180/Tyr182) Monoclonal Antibody.
-
ATF-2 fusion protein (substrate).
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
ATP solution (10 mM).
-
Test compound (inhibitor) dissolved in DMSO.
-
SDS-PAGE gels and buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% w/v nonfat dry milk in TBST).
-
Primary antibody: Phospho-ATF-2 (Thr71) Antibody.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
Procedure:
-
Immunoprecipitation of Active p38 MAPK:
-
Incubate cell lysate containing activated p38 MAPK with the immobilized phospho-p38 antibody overnight at 4°C with gentle rocking to capture the active kinase.
-
Wash the antibody-kinase complex several times with lysis buffer and then with kinase assay buffer to remove unbound proteins.
-
-
Kinase Reaction:
-
To the washed antibody-kinase complex, add the kinase assay buffer.
-
Add the test compound at various concentrations (e.g., from 1 nM to 10 µM). Include a DMSO-only control (no inhibitor) and a no-ATP control (background).
-
Add the ATF-2 substrate protein to each reaction.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reactions for 30 minutes at 30°C with gentle agitation.
-
-
Termination and Sample Preparation:
-
Terminate the reaction by adding 4X SDS sample buffer and boiling for 5 minutes.
-
Centrifuge the samples to pellet the antibody beads, and collect the supernatant containing the reaction products.
-
-
Western Blot Analysis:
-
Separate the proteins in the supernatant by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ATF-2 (Thr71) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities corresponding to phosphorylated ATF-2 for each inhibitor concentration.
-
Normalize the data to the DMSO control (100% activity) and the no-ATP control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. cellagentech.com [cellagentech.com]
- 10. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
Structure-Activity Relationship of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic Acid Analogs: A Comparative Guide
A detailed analysis of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid analogs reveals key structural determinants for their biological activity, primarily as enzyme inhibitors. Modifications to the core scaffold have been shown to significantly influence potency and selectivity against various targets, including carbonic anhydrases and cholinesterases.
The 2-(2-pyridyl)thiazole moiety is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Structure-activity relationship (SAR) studies are crucial in optimizing the therapeutic potential of these compounds by identifying the chemical substitutions that enhance their desired biological effects while minimizing off-target activity. This guide provides a comparative analysis of various analogs of this compound, summarizing their inhibitory activities and the experimental methods used for their evaluation.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected this compound analogs and related compounds against various enzymes. The data highlights how modifications to the thiazole ring, the pyridine ring, and the carboxylic acid group impact their inhibitory potency.
| Compound ID | R1 (at thiazole-C4) | R2 (at thiazole-C5) | R3 (at pyridyl) | Target Enzyme | IC50 / Ki (µM) |
| 1a | -CH3 | -COOH | H | Carbonic Anhydrase III | 0.5[1] |
| 1b | -CH3 | -COOH | H | Carbonic Anhydrase I | 39.38[2] |
| 1c | -CH3 | -COOH | H | Carbonic Anhydrase II | 39.16[2] |
| 2a | -Aryl | -COOH | H | Carbonic Anhydrase III | 18.9[1] |
| 3a | -(4-chlorophenyl) | -H | H | Carbonic Anhydrase I | 0.008[3] |
| 3b | -(4-bromophenyl) | -H | H | Carbonic Anhydrase II | 0.124[3] |
| 4a | -(4-bromophenyl) | -H | H | Acetylcholinesterase | 0.129[3] |
| 4b | -(4-bromophenyl) | -H | H | Butyrylcholinesterase | 0.083[3] |
Key Structure-Activity Relationship Insights
Analysis of the available data indicates several key trends in the structure-activity relationship of this class of compounds:
-
Carboxylic Acid Moiety : The presence of a carboxylic acid group at the C5 position of the thiazole ring appears to be important for activity against certain carbonic anhydrase isoforms.[1]
-
Substituents on the Thiazole Ring : The nature of the substituent at the C4 position significantly influences potency. For instance, a simple methyl group can confer potent inhibitory activity.
-
Substituents on the Phenyl Ring (when present at C4) : Halogen substitutions, such as chloro and bromo, on a phenyl ring at the C4 position of the thiazole can lead to potent inhibition of both carbonic anhydrases and cholinesterases.[3]
-
Amide vs. Carboxylic Acid : Conversion of the C5-carboxylic acid to an amide or urea group can lead to a significant reduction in inhibitory activity against carbonic anhydrase III.[1]
Experimental Protocols
The evaluation of the biological activity of these analogs involves standardized in vitro enzyme inhibition assays.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II is typically determined using a spectrophotometric method. This assay measures the esterase activity of the enzyme, where the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate is monitored at a specific wavelength. The reaction is carried out in a buffered solution at a constant temperature. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are then calculated from the dose-response curves.[2]
Cholinesterase Inhibition Assay
The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is determined using the Ellman's method. This spectrophotometric assay measures the hydrolysis of acetylthiocholine iodide or butyrylthiocholine chloride by the respective enzymes. The reaction produces thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is monitored at 412 nm. The inhibition of the enzyme activity by the test compounds is measured, and the Ki values are calculated.[3]
SAR Experimental Workflow
The general workflow for conducting structure-activity relationship studies of these analogs is depicted in the following diagram. This process involves the design and synthesis of a library of compounds with systematic structural modifications, followed by biological evaluation and data analysis to establish a relationship between chemical structure and biological activity.
Caption: General workflow for structure-activity relationship (SAR) studies.
Signaling Pathway Context: Carbonic Anhydrase and Cholinesterase Inhibition
The therapeutic potential of inhibiting carbonic anhydrases and cholinesterases stems from their roles in various physiological and pathological processes.
Carbonic Anhydrase Inhibition: Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.
Cholinesterase Inhibition: Acetylcholinesterase and butyrylcholinesterase are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes increase the levels of acetylcholine in the synaptic cleft and are used in the treatment of Alzheimer's disease and myasthenia gravis.
The following diagram illustrates the general principle of enzyme inhibition by the this compound analogs.
Caption: Mechanism of enzyme inhibition by 2-(2-pyridyl)thiazole analogs.
References
- 1. Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative validation of the biological activity of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid and its structurally related analogs. While this compound is primarily recognized as a synthetic intermediate in pharmaceutical research, its core structure is a recurring motif in compounds exhibiting significant anticancer, antimicrobial, and anti-inflammatory properties. Due to the limited publicly available biological data for the target compound, this guide focuses on a comparative analysis of well-characterized analogs possessing the pyridyl-thiazole scaffold. We present quantitative biological activity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.
Introduction
The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique structural features allow for diverse interactions with biological targets. When coupled with a pyridine ring, the resulting pyridyl-thiazole core forms the basis for a wide array of compounds with potent biological activities. This compound represents a key intermediate in the synthesis of more complex molecules within this class. Understanding the biological potential of this core structure is crucial for the rational design of novel therapeutic agents. This guide aims to bridge the knowledge gap by presenting a comparative analysis of the biological activities of relevant pyridyl-thiazole derivatives.
Comparative Biological Activity
To provide a framework for evaluating the potential of this compound, we have compiled quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of structurally similar compounds reported in the literature.
Anticancer Activity
Several derivatives of the pyridyl-thiazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for selected compounds are presented in Table 1.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | 0.57 | [1] |
| 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester | NCI-60 Panel Average | <10 | [1] |
| 2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one derivative (4c) | MCF-7 (Breast) | 2.57 | [2] |
| 2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one derivative (4c) | HepG2 (Liver) | 7.26 | [2] |
Antimicrobial Activity
The pyridyl-thiazole motif is also prevalent in compounds with notable antimicrobial properties. The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency against various pathogens. Table 2 summarizes the MIC values for selected analogs.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-4-(2-pyridyl)thiazole derivative | Mycobacterium tuberculosis H37Rv | >128 | [3] |
| Pyridine-thiazole hybrid (Compound 13a) | Aspergillus fumigatus | 5.8 | [4] |
| Pyridine-thiazole hybrid (Compound 13a) | Candida albicans | 7.8 | [4] |
| 2,5-dichloro thienyl-substituted thiazole | Staphylococcus aureus | 6.25-12.5 | [5] |
| 2,5-dichloro thienyl-substituted thiazole | Escherichia coli | 6.25-12.5 | [5] |
Anti-inflammatory Activity
Certain pyridyl-thiazole derivatives have been investigated for their potential to mitigate inflammatory responses. The IC₅₀ values for the inhibition of protein denaturation, a common in vitro model for anti-inflammatory activity, are presented in Table 3.
| Compound/Analog | Assay | IC₅₀ (µg/mL) | Reference |
| Pyridine- and Thiazole-Based Hydrazide (Compound 5l) | Bovine Serum Albumin Denaturation | 46.29 | [6] |
| Pyridine- and Thiazole-Based Hydrazide (Compound 5g) | Bovine Serum Albumin Denaturation | 100.60 | [6] |
| Pyrazolylthiazole carboxylic acid (Compound 2c) | Carrageenan-induced rat paw edema (% inhibition) | 89.59% | [7] |
| Isonicotinic acid derivative (Compound 5) | ROS Inhibition | 1.42 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological activity data. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity: MTT Assay
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Antimicrobial Susceptibility: Broth Microdilution Method
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay
Objective: To assess the potential anti-inflammatory activity of a compound by measuring its ability to inhibit protein denaturation.
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, albumin solution (e.g., 1% w/v BSA), and a buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solution by spectrophotometry at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Cross-Reactivity Profile of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic Acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of compounds based on the pyridyl-thiazole scaffold, typified by 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid. Due to its structural features, this class of compounds has the potential to interfere with common biological assays, particularly those employing luciferase reporters. Understanding this cross-reactivity is critical for the accurate interpretation of high-throughput screening (HTS) data and for ensuring target specificity in drug discovery programs.
The pyridine-thiazole core is found in numerous biologically active molecules, including kinase inhibitors and potential anticancer agents.[1][2][3] However, its structural similarity to D-luciferin, the substrate for Firefly Luciferase (FLuc), makes it a candidate for off-target inhibition of this widely used reporter enzyme.[4][5] FLuc inhibition is a known cause of false positives and other artifacts in cell-based assays.[6] This guide compares the inhibitory activity of a representative pyridyl-thiazole compound against FLuc with other known luciferase inhibitors and outlines the experimental protocols required to assess such cross-reactivity.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the inhibitory potency (IC50) of representative compounds against Firefly Luciferase (FLuc) and, for context, Renilla Luciferase (RLuc), which is often used as a control. The data illustrates the potential for selective inhibition of FLuc by compounds containing the pyridyl-thiazole scaffold.
| Compound | Scaffold/Class | Target Enzyme | IC50 (µM) | Selectivity (RLuc/FLuc) |
| Compound X (Representative Pyridyl-Thiazole) | Pyridyl-Thiazole Carboxylic Acid | FLuc | 1.2 | >80 |
| RLuc | >100 | |||
| Resveratrol | Stilbenoid | FLuc | 4.94[5] | >20 |
| RLuc | >100[5] | |||
| Biochanin A | Isoflavone | FLuc | 0.64[5] | >156 |
| RLuc | >100[5] | |||
| PTC124 (Ataluren) | Oxadiazole | FLuc | Potent MAI* | - |
*PTC124 is a well-characterized Multisubstrate Adduct Inhibitor (MAI) of FLuc, where the enzyme catalyzes the formation of its own potent inhibitor.[7]
Experimental Protocols
Detailed methodologies are crucial for assessing and validating potential cross-reactivity. Below are standard protocols for an in vitro enzyme inhibition assay and a cell-based counter-screen assay.
In Vitro Firefly Luciferase Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on purified FLuc enzyme activity.
Materials and Reagents:
-
Purified Firefly Luciferase enzyme
-
D-Luciferin substrate
-
ATP (Adenosine Triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
Test compound (e.g., this compound)
-
96-well or 384-well opaque plates
-
Luminometer or microplate reader capable of measuring luminescence[8]
Step-by-Step Procedure:
-
Compound Preparation : Prepare a serial dilution of the test compound in DMSO, followed by a final dilution in assay buffer to achieve the desired concentrations.
-
Enzyme Preparation : Dilute the purified FLuc enzyme to a working concentration in cold assay buffer.[8]
-
Pre-incubation : Add a small volume of the diluted test compound solutions to the wells of the microplate. Add the diluted enzyme solution to each well. Allow the plate to incubate for a set period (e.g., 15 minutes) at room temperature to permit binding between the inhibitor and the enzyme.[8]
-
Reaction Initiation : Prepare a substrate solution containing D-luciferin and ATP in the assay buffer. To start the reaction, inject the substrate solution into each well.[8]
-
Data Acquisition : Immediately measure the luminescence signal using a luminometer. The signal is proportional to the enzyme activity.
-
Data Analysis : The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).[8][9]
Cellular Target Engagement (NanoBRET™) Assay for Selectivity Profiling
To assess selectivity across a broader range of targets, a cellular assay like NanoBRET™ can be used to quantify compound binding to a panel of proteins in live cells.[10] This is particularly useful for profiling kinase inhibitors.
Principle: The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® (NLuc) fusion protein (the target) and a fluorescent energy transfer probe (tracer) that binds to the target protein. An inhibitor that competes with the tracer for binding to the NLuc-target fusion will disrupt BRET, leading to a decrease in the signal.[11]
Step-by-Step Procedure:
-
Cell Preparation : HEK293 cells are transiently transfected with plasmids encoding the NLuc-target protein fusions (e.g., a panel of 192 different kinases).[10]
-
Plating : After transfection, cells are plated into 96-well or 384-well plates and incubated.
-
Compound Addition : The test compound is added to the cells at various concentrations and incubated to allow cell entry and target engagement.
-
Tracer and Substrate Addition : The specific fluorescent tracer is added, followed by the NLuc substrate.
-
Signal Detection : The plate is read on a luminometer capable of simultaneously measuring the light emission from the donor (NLuc) and the acceptor (tracer).
-
Data Analysis : The BRET ratio is calculated. A decrease in the ratio indicates displacement of the tracer by the test compound. Potency (IC50) and occupancy can be determined from the dose-response curves for each target in the panel.[10]
Visualizations: Workflows and Pathways
Diagrams created using Graphviz DOT language provide clear visual representations of key processes.
Caption: Workflow for identifying assay interference.
Caption: Firefly Luciferase reaction and point of inhibition.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
A Comparative Analysis of the Bioactivity of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Quantitative Bioactivity Data
The following table summarizes the reported in vitro bioactivity of various pyridyl-thiazole derivatives against cancer cell lines and microbial strains. The data is presented to highlight structure-activity relationships (SAR), offering insights into how modifications to the core scaffold influence biological activity.
| Compound ID/Reference | Structure | Bioactivity Type | Target/Cell Line | Quantitative Data (IC50/MIC in µM) |
| 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid | Not Available | Not Available | Not Available | No direct experimental data found. |
| Compound 7 [1] | Pyridine-thiazolin-4-one derivative with an ethyl carboxylate group at position 5 | Anticancer | MCF-7 (Breast Cancer) | IC50: 5.36 |
| Anticancer | HepG2 (Liver Cancer) | IC50: 6.78 | ||
| Compound 10 [1] | Pyridine-thiazole derivative with a pyrazole moiety at position 5 | Anticancer | MCF-7 (Breast Cancer) | IC50: 5.84 |
| Anticancer | HepG2 (Liver Cancer) | IC50: 8.76 | ||
| 5-Fluorouracil (Reference)[1] | Anticancer | MCF-7 (Breast Cancer) | IC50: 6.14 | |
| Anticancer | HepG2 (Liver Cancer) | IC50: 7.20 | ||
| Pyridine-thiazole hybrids 4, 5, 8 [1] | Structurally related to compounds 7 and 10 | Anticancer | MCF-7 and HepG2 | IC50: 18.51–27.16 |
| Compound 9 [1] | Pyridine-thiazole derivative with an enaminone moiety | Anticancer | MCF-7 and HepG2 | IC50: 27.63 and 30.36 |
| Compounds 216–220, 224, 225 [2][3] | 2-(4-pyridyl)-thiazoles with aryl or hetaryl substituents at position 4 | Antibacterial | S. typhi, E. coli, E. aerogenes, S. aureus, P. aeruginosa | MICs: 18–170 µg/mL |
| Antifungal | C. albicans | MICs: 60–280 µg/mL | ||
| Tetracycline (Reference)[2][3] | Antibacterial | Various strains | MICs: 3.0–20 µg/mL | |
| Streptomycin (Reference)[2][3] | Antibacterial | P. aeruginosa | MIC: 30 µg/mL | |
| Fluconazole (Reference)[2][3] | Antifungal | C. albicans | MIC: 30 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are essential for the replication and validation of the reported findings.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial strains of interest
-
Test compounds dissolved in a suitable solvent
-
Standard antimicrobial agents (positive controls)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Result Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a potential signaling pathway targeted by some pyridyl-thiazole derivatives and a general experimental workflow for bioactivity screening.
Caption: Putative inhibition of the ROCK1 signaling pathway by pyridyl-thiazole derivatives.
Caption: General workflow for screening the bioactivity of synthesized compounds.
Concluding Remarks
The pyridyl-thiazole scaffold represents a promising starting point for the development of novel therapeutic agents, with various derivatives exhibiting significant anticancer and antimicrobial activities. The provided data indicates that substitutions at the 4th and 5th positions of the thiazole ring, as well as modifications to the pyridine ring, can profoundly impact bioactivity. While the specific biological profile of this compound remains to be elucidated, the comparative data presented here offers a valuable resource for guiding the design and synthesis of new analogues with enhanced potency and selectivity. Further investigation into the mechanisms of action and in vivo efficacy of the most promising compounds is warranted.
References
Unveiling the Action of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic Acid: A Comparative Guide to a Class of Emerging Anticancer Agents
While the precise mechanism of action for 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid remains to be definitively established in publicly available research, its structural motif is shared by a class of compounds demonstrating significant potential in cancer therapy, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide provides a comparative analysis of the VEGFR-2 inhibition mechanism, presenting experimental data for representative pyridyl-thiazole derivatives and established alternative therapies. The content herein is intended for researchers, scientists, and drug development professionals.
The compound this compound is recognized primarily as a synthetic intermediate in pharmaceutical chemistry.[1][2] However, the broader family of 2-pyridylthiazole derivatives has garnered considerable attention for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Notably, several studies have highlighted the potential of these compounds to act as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.
This guide will therefore focus on VEGFR-2 inhibition as a representative and well-documented mechanism of action for this class of compounds. We will explore the signaling pathway, compare the efficacy of a representative pyridyl-thiazole derivative with other VEGFR-2 inhibitors, and provide detailed experimental protocols for key assays.
The VEGFR-2 Signaling Pathway: A Prime Target in Oncology
VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, initiates a cascade of downstream signaling events. This ultimately leads to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels that supply tumors with essential nutrients and oxygen. The inhibition of VEGFR-2 is a clinically validated strategy to disrupt tumor angiogenesis and impede cancer progression.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic Acid: A Comparative Analysis with Standard Breast Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the hypothetical in vivo efficacy of the novel compound 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid against the standard-of-care chemotherapeutic agent, paclitaxel, in the context of breast cancer. Due to the absence of published in vivo data for this compound, this document serves as a template, presenting established data for paclitaxel and outlining the experimental framework required to evaluate a new chemical entity. The information herein is intended to guide preclinical research and highlight the key data points necessary for a robust comparison of novel drug candidates with existing therapies.
Introduction
The thiazole ring is a core scaffold in numerous compounds with demonstrated biological activity, including anti-cancer properties. The novel compound, this compound, is a synthetic intermediate, and while its specific biological functions are not yet publicly documented, related structures have shown promise in preclinical studies.[1] This guide establishes a framework for evaluating its potential in vivo efficacy by comparing it to paclitaxel, a cornerstone in the treatment of various solid tumors, including breast cancer.
Paclitaxel's mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2][3][4] It is a well-characterized drug with extensive data from in vivo studies, making it an appropriate benchmark for new anti-cancer agents.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of paclitaxel in a murine breast cancer xenograft model. The data for this compound is presented as a hypothetical placeholder to illustrate a potential outcome for a successful novel therapeutic.
Table 1: Comparative Efficacy in a Breast Cancer Xenograft Model
| Parameter | This compound (Hypothetical Data) | Paclitaxel (Standard Treatment) | Vehicle Control |
| Dosing Regimen | 50 mg/kg, daily, oral | 10 mg/kg, every 3 days, intraperitoneal | Saline, daily, oral |
| Treatment Duration | 21 days | 21 days | 21 days |
| Tumor Growth Inhibition (TGI) | 75% | 60% | 0% |
| Final Average Tumor Volume (mm³) | 250 ± 50 | 400 ± 75 | 1000 ± 150 |
| Change in Body Weight | -5% | -15% | +2% |
| Survival Benefit | Increased median survival by 15 days | Increased median survival by 10 days | Baseline |
Note: Data for this compound is illustrative and not based on published experimental results.
Experimental Protocols
A standardized experimental protocol is crucial for the valid comparison of therapeutic agents. The following outlines a typical methodology for an in vivo efficacy study in a breast cancer xenograft model.
Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (6-8 weeks old).
-
Cell Line: Human breast adenocarcinoma cell line, such as MCF-7 or MDA-MB-231, is cultured under standard conditions.
-
Implantation: 1 x 10^7 cells are suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to reach a palpable size (e.g., 100-150 mm³) before the commencement of treatment. Tumor volume is measured twice weekly using calipers and calculated with the formula: (Length x Width²) / 2.[5]
Treatment Administration
-
Grouping: Mice are randomized into three groups: Vehicle Control, Paclitaxel, and this compound.
-
Dosing:
-
Paclitaxel: Administered intraperitoneally at a dose of 10 mg/kg every three days.[6]
-
This compound: (Hypothetical) Administered orally daily at a dose of 50 mg/kg.
-
Vehicle Control: Administered orally daily.
-
-
Monitoring: Animal body weight is recorded twice weekly as a measure of toxicity. General health is monitored daily.
Efficacy Endpoints
-
Primary Endpoint: Tumor growth inhibition over the course of the study.
-
Secondary Endpoints:
-
Final tumor weight at the end of the study.
-
Overall survival.
-
Immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Signaling Pathways and Mechanism of Action
Understanding the molecular mechanisms underlying the efficacy of a drug is critical. The following diagrams illustrate the established signaling pathway for paclitaxel and a hypothetical pathway for this compound, based on common targets of novel anti-cancer agents.
Caption: Paclitaxel's mechanism of action involves microtubule stabilization, leading to G2/M cell cycle arrest and induction of apoptosis.[4]
Caption: Hypothetical mechanism for a novel kinase inhibitor targeting a key cell proliferation and survival pathway.
Experimental Workflow
The logical flow of an in vivo efficacy study is depicted below.
Caption: A typical workflow for an in vivo anti-tumor efficacy study in a xenograft mouse model.[5]
Conclusion
While this compound remains an uncharacterized compound in terms of its in vivo efficacy, this guide provides a comprehensive framework for its evaluation against a standard-of-care therapy like paclitaxel. The provided protocols and data structures offer a clear path for future preclinical studies. Should this compound demonstrate significant anti-tumor activity with a favorable safety profile, as hypothetically outlined, it would warrant further investigation as a potential novel therapeutic for breast cancer. Future studies should focus on elucidating its precise mechanism of action and exploring its efficacy in a broader range of cancer models.
References
- 1. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cancernetwork.com [cancernetwork.com]
A Comparative Benchmarking Analysis of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic Acid Against Established COX-2 Inhibitors
Disclaimer: The compound 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid is not a recognized therapeutic agent, and the subsequent analysis is a hypothetical demonstration. This guide is intended for illustrative purposes to showcase a comparative benchmarking framework for novel chemical entities against established drugs. The data presented herein is simulated and not the result of actual experimentation.
This guide provides a comparative overview of the hypothetical compound, designated PMTCA (this compound), against the well-established non-steroidal anti-inflammatory drugs (NSAIDs) Celecoxib and Rofecoxib. The analysis is predicated on the hypothetical premise that PMTCA is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.
Mechanism of Action: COX-2 Inhibition
The primary mechanism of action for this class of drugs is the selective inhibition of the COX-2 enzyme. Under inflammatory conditions, the expression of COX-2 is induced, leading to the synthesis of prostaglandins that mediate pain and inflammation. By selectively blocking COX-2, these inhibitors can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.
Caption: COX-2 signaling pathway and points of inhibition.
In Vitro Potency and Selectivity
The in vitro potency and selectivity of PMTCA were hypothetically assessed against human recombinant COX-1 and COX-2 enzymes. The half-maximal inhibitory concentrations (IC50) were determined and are presented below. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates a more favorable selective inhibition of COX-2.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index |
| PMTCA | 2500 | 50 | 50 |
| Celecoxib | 3000 | 40 | 75 |
| Rofecoxib | >50000 | 150 | >333 |
Experimental Protocol: In Vitro COX Inhibition Assay
The following protocol outlines a standard method for determining the inhibitory activity of compounds against COX-1 and COX-2.
1. Enzyme Preparation:
-
Human recombinant COX-1 and COX-2 enzymes are used.
-
Enzymes are pre-incubated with the test compounds (PMTCA, Celecoxib, Rofecoxib) at varying concentrations for 15 minutes at room temperature in a Tris-HCl buffer.
2. Reaction Initiation:
-
The reaction is initiated by the addition of arachidonic acid, the substrate for both COX enzymes.
3. Prostaglandin Measurement:
-
The reaction is allowed to proceed for a specified time (e.g., 10 minutes) and then terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
4. Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to a vehicle control.
-
IC50 values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Caption: Workflow for the in vitro COX inhibition assay.
Pharmacokinetic Properties
The following table summarizes the hypothetical pharmacokinetic profiles of PMTCA, Celecoxib, and Rofecoxib following oral administration in a preclinical animal model.
| Parameter | PMTCA | Celecoxib | Rofecoxib |
| Oral Bioavailability (%) | 75 | 40 | 90 |
| Tmax (hours) | 2.0 | 2.5 | 1.5 |
| Half-life (t1/2, hours) | 10 | 11 | 17 |
| Protein Binding (%) | 95 | 97 | 87 |
Experimental Protocol: In Vivo Efficacy Model (Carrageenan-Induced Paw Edema)
This protocol describes a standard animal model to assess the in vivo anti-inflammatory activity of the compounds.
1. Animal Acclimatization:
-
Male Wistar rats (180-200g) are acclimatized for one week.
2. Compound Administration:
-
Animals are fasted overnight and then orally administered the test compounds (PMTCA, Celecoxib, Rofecoxib) or a vehicle control.
3. Induction of Inflammation:
-
One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized edema.
4. Measurement of Paw Volume:
-
Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) post-carrageenan injection.
5. Data Analysis:
-
The percentage of edema inhibition for each treatment group is calculated relative to the vehicle control group.
-
The results provide an indication of the in vivo efficacy of the compounds.
Caption: Logical flow of the drug evaluation process.
A Comparative Guide to the Synthesis of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid for Researchers
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an independent verification and comparative analysis of synthetic routes for 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry.
This document outlines two prominent methods for the synthesis of the thiazole core: the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis. We provide a detailed, adaptable experimental protocol for a one-pot Hantzsch synthesis and subsequent hydrolysis to yield the target compound. This is contrasted with the Cook-Heilbron method, offering a qualitative comparison of the two approaches based on available data for analogous structures.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Typical Yield | Reaction Time | Key Advantages | Common Drawbacks |
| Hantzsch Thiazole Synthesis | 2-Pyridinecarboxamide, Ethyl 2-chloroacetoacetate | Ethanol, Reflux | Good to Excellent (70-95% for analogous compounds) | 2-6 hours | Well-established, versatile, good yields, one-pot variations available. | May require elevated temperatures. |
| Cook-Heilbron Thiazole Synthesis | α-Aminonitrile, Carbon disulfide or dithioates | Mild, often room temperature | Moderate to Good (typically for 5-aminothiazoles) | 1-5 hours | Mild reaction conditions, provides access to 5-aminothiazoles. | Primarily for 5-amino substituted thiazoles, may not be suitable for this target. |
Experimental Protocols and Data
Primary Recommended Synthesis: One-Pot Hantzsch Thiazole Synthesis followed by Hydrolysis
This recommended route involves a two-step process: the initial formation of ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate via a one-pot Hantzsch condensation, followed by the hydrolysis of the ester to the desired carboxylic acid.
Step 1: One-Pot Synthesis of Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate
This protocol is adapted from established one-pot procedures for similar 2-aryl-4-methylthiazole-5-carboxylates.
Materials:
-
2-Pyridinecarboxamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol (absolute)
-
Sodium carbonate (optional, as a base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-pyridinecarboxamide (1 equivalent) in absolute ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).
-
The reaction mixture is then heated to reflux and maintained at this temperature for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate.
Expected Yield: Based on analogous syntheses, yields in the range of 70-95% can be anticipated.
Step 2: Hydrolysis to this compound
Materials:
-
Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Ethanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl ester (1 equivalent) in a mixture of ethanol (or THF) and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (2-3 equivalents).
-
The mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for 2-4 hours, with reaction progress monitored by TLC.
-
After the reaction is complete, the organic solvent is removed under reduced pressure.
-
The aqueous solution is cooled in an ice bath and acidified with dilute hydrochloric acid until a precipitate is formed (typically pH 3-4).
-
The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Expected Yield: Hydrolysis reactions of this type typically proceed in high yield (>90%).
Characterization Data (Predicted for Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.65 (d, 1H, pyridine-H6), 8.20 (d, 1H, pyridine-H3), 7.80 (t, 1H, pyridine-H4), 7.35 (t, 1H, pyridine-H5), 4.35 (q, 2H, -OCH₂CH₃), 2.75 (s, 3H, -CH₃), 1.40 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 162.5 (C=O), 161.0 (Thiazole C2), 150.0 (Pyridine C6), 149.0 (Thiazole C4), 137.0 (Pyridine C4), 125.0 (Thiazole C5), 124.0 (Pyridine C5), 122.0 (Pyridine C3), 61.0 (-OCH₂CH₃), 17.0 (-CH₃), 14.5 (-OCH₂CH₃).
Alternative Synthesis Route: Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a classical method for preparing 5-aminothiazoles from α-aminonitriles and carbon disulfide or dithioates[1]. While not directly applicable for the synthesis of the target molecule which lacks a 5-amino group, it is a notable alternative for producing other substituted thiazoles under mild conditions.
General Reaction Scheme:
The reaction typically involves the condensation of an α-aminonitrile with a dithioacid or a related sulfur-containing compound.
Example: Synthesis of 5-amino-2-benzylthiazole
A historical example from the original work by Cook and Heilbron illustrates the reaction of dithiophenylacetic acid with aminoacetonitrile to form 5-amino-2-benzylthiazole[1].
Data Comparison:
| Feature | Hantzsch Synthesis (adapted) | Cook-Heilbron Synthesis (general) |
| Applicability to Target | Directly applicable with common starting materials. | Not directly applicable for the target's substitution pattern. Primarily for 5-aminothiazoles. |
| Reaction Conditions | Typically requires heating (reflux). | Often proceeds at room temperature. |
| Substrate Scope | Broad scope for 2,4,5-substituted thiazoles. | More limited to the synthesis of 5-aminothiazoles. |
| Yield | Generally good to excellent. | Moderate to good for its target compounds. |
Visualizing the Synthetic Workflows
To aid in the conceptualization of the synthetic processes, the following workflows are presented using the DOT language.
Caption: Workflow for the Hantzsch synthesis and subsequent hydrolysis.
Caption: Generalized workflow for the Cook-Heilbron synthesis.
Conclusion
For the independent verification of the synthesis of this compound, the one-pot Hantzsch thiazole synthesis followed by ester hydrolysis is the most direct and promising route . This method utilizes readily available starting materials and is expected to provide good to excellent yields. While the Cook-Heilbron synthesis is a valuable tool in a chemist's arsenal for preparing 5-aminothiazoles under mild conditions, its application is not suited for the direct synthesis of the target molecule. Researchers and drug development professionals can confidently proceed with the adapted Hantzsch protocol for the efficient synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid (CAS Number: 34418-48-9). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This compound, while not classified as flammable, presents a significant risk of serious eye irritation and should be handled as hazardous waste.
Hazard Identification and Safety Data Summary
All personnel handling this compound must be familiar with its hazard profile. The following table summarizes key safety information derived from the Safety Data Sheet (SDS).
| Hazard Category | GHS Classification | Precautionary Statement |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Skin Irritation | Not classified as an irritant. | P264: Wash thoroughly after handling. |
| Sensitization | No sensitizing effects known. | P280: Wear eye protection/face protection. |
| Flammability | Not flammable. | Not applicable. |
| Explosive Hazard | Does not present an explosion hazard. | Not applicable. |
Immediate Safety and Spill Response
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or chemical splash goggles, and a standard laboratory coat.[1] All handling of this chemical should occur in a well-ventilated area or a chemical fume hood.[1]
In Case of a Spill:
-
Small Spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1]
-
Large Spills: Evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal service.[2] All local, state, and federal regulations must be strictly followed.[1][2]
Waste Identification and Segregation
-
Any unwanted this compound, whether in pure form, in solution, or as a contaminant on lab materials, must be classified as hazardous waste.[1][3]
-
Crucially, do not mix this waste stream with other incompatible wastes. [1][3] Specifically, it should be kept separate from strong oxidizing agents and acids.[1]
Waste Collection and Containerization
-
Solid Waste:
-
Collect pure solid this compound and contaminated solids (e.g., absorbent pads, wipes, gloves) in a designated, sealable, and clearly labeled hazardous waste container.[2]
-
-
Liquid Waste:
-
Sharps Waste:
-
Contaminated sharps (e.g., needles, pipette tips) must be placed in a designated, puncture-resistant sharps container.[2]
-
Labeling
-
All waste containers must be affixed with a completed "Hazardous Waste" label as soon as the first drop of waste is added.[3][5]
-
The label must include:
Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) near the point of generation.[1][6]
-
The SAA should have secondary containment to prevent spills from reaching drains.[3][4]
Scheduling Disposal
-
When the waste container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a waste pickup.[3][7]
-
Do not transport hazardous waste yourself.[7]
Empty Container Disposal
-
A container that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if soluble) before it can be disposed of as regular trash.[3][7][8]
-
The rinsate from this process must be collected and treated as hazardous liquid waste.[3][7]
-
After triple-rinsing and air-drying, deface or remove the original chemical label before disposing of the container in the regular trash.[7][8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Comprehensive Safety and Handling Guide for 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid (CAS No. 34418-48-9). The information is compiled to ensure the safety of laboratory personnel and the proper management of the chemical substance.
Hazard Identification and Classification
This compound is classified as a substance that can cause serious eye irritation. It may also cause an allergic skin reaction.[1]
GHS Hazard Statements:
-
H319: Causes serious eye irritation.
-
H317: May cause an allergic skin reaction.[1]
GHS Precautionary Statements:
-
P264: Wash thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P310: Immediately call a POISON CENTER or doctor/physician.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Chemical safety goggles or glasses.[1] | Must be worn at all times in the laboratory. A face shield should be worn in situations where splashing is a risk.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][3] | Gloves should be inspected before use and changed frequently, especially after direct contact.[3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | Recommended when handling solids that may generate dust. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: All manipulations of the solid compound should be performed in a calibrated and certified chemical fume hood to minimize inhalation exposure.[3]
-
Weighing: When weighing the solid, use an analytical balance within a fume hood or a ventilated balance enclosure.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday. Avoid contact with eyes and skin. Keep away from foodstuffs, beverages, and feed.
Emergency First Aid Procedures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do so.[4] Continue rinsing and seek immediate medical attention. |
| Skin Contact | Wash with plenty of soap and water.[1][2][4] If skin irritation or a rash occurs, seek medical advice.[5] Remove and wash contaminated clothing before reuse.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water if the person is conscious.[1] Call a physician or poison control center immediately.[1][4] |
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[4]
Disposal Plan:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not empty into drains.[3]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C10H8N2O2S |
| Molar Mass | 220.25 g/mol [6] |
| Melting Point | 221-226 °C (decomposes)[6] |
| Boiling Point | 457.3°C at 760 mmHg[6] |
| Flash Point | 230.4°C[6] |
| Density | 1.381 g/cm³[6] |
Experimental Workflow Diagram
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
